Lp-PLA2-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23FN2O4S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-fluoro-5-[2-[(4S)-4-(4-methyl-1,1-dioxothian-4-yl)-2-oxopyrrolidin-1-yl]ethoxy]benzonitrile |
InChI |
InChI=1S/C19H23FN2O4S/c1-19(4-8-27(24,25)9-5-19)15-11-18(23)22(13-15)6-7-26-16-2-3-17(20)14(10-16)12-21/h2-3,10,15H,4-9,11,13H2,1H3/t15-/m1/s1 |
InChI Key |
SYEMWCXBADSSGE-OAHLLOKOSA-N |
Isomeric SMILES |
CC1(CCS(=O)(=O)CC1)[C@@H]2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)C2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Lp-PLA2-IN-2 in Attenuating Vascular Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of vascular inflammation and a validated therapeutic target for atherosclerotic cardiovascular disease. This technical guide provides an in-depth overview of Lp-PLA2-IN-2, a potent and selective inhibitor of Lp-PLA2. We will explore its mechanism of action, present available quantitative data on its inhibitory activity, and detail relevant experimental protocols. Furthermore, this guide will delineate the critical signaling pathways through which Lp-PLA2 contributes to vascular inflammation and illustrate the workflow for assessing the efficacy of inhibitors like this compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies against cardiovascular disease.
Introduction to Lp-PLA2 and Vascular Inflammation
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] Primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) cholesterol.[2] Within the arterial wall, particularly in atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, principally lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3][4] These products trigger a cascade of inflammatory responses, including the expression of adhesion molecules, production of cytokines, and recruitment of monocytes to the vascular intima, thereby promoting the development, progression, and instability of atherosclerotic plaques.[1][3] Given its specific role in vascular inflammation, inhibition of Lp-PLA2 presents a targeted therapeutic approach to mitigate cardiovascular risk.[5]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against human Lp-PLA2. It was developed through a fragment-based drug discovery approach, leading to a novel lactam chemotype that interacts with the active site of the enzyme.[6][7]
Chemical Properties
| Property | Value |
| CAS Number | 2071636-15-0 |
| Molecular Formula | C₁₉H₂₃FN₂O₄S |
| Molecular Weight | 394.46 g/mol |
Mechanism of Action
This compound acts as a direct and reversible inhibitor of the Lp-PLA2 enzyme. By binding to the active site, it prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of the pro-inflammatory mediators lyso-PC and oxNEFAs. This targeted action is anticipated to decrease the inflammatory cascade within the vascular wall.
Quantitative Data: Inhibitory Activity and Pharmacokinetics
The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Recombinant Human Lp-PLA2 Assay | Recombinant Human Lp-PLA2 | 120 | [8] |
| PED6 Assay | Human Lp-PLA2 | 62 | [8] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value | Unit | Reference |
| Clearance (Cl) | Intravenous (i.v.) | 1 | 67 | mL/min/kg | [8] |
| Volume of Distribution (Vss) | Intravenous (i.v.) | 1 | 1.2 | L/kg | [8] |
| Half-life (t₁/₂) | Intravenous (i.v.) | 1 | 0.34 | hours | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the study of this compound.
Recombinant Human Lp-PLA2 Inhibition Assay
This assay determines the in vitro potency of an inhibitor against purified recombinant human Lp-PLA2.
-
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Substrate: 2-thio-PAF (1-O-Hexadecyl-2-thioacetyl-sn-glycero-3-phosphocholine)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer: 0.1 M Tris-HCl (pH 7.2) containing 1 mM EGTA
-
This compound or other test compounds
-
96-well microplate
-
Plate reader capable of measuring absorbance at 414 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add 10 µL of plasma or serum sample.
-
Add assay buffer containing DTNB to each well.
-
Add the test inhibitor (this compound) at various concentrations to the wells.
-
Initiate the reaction by adding the 2-thio-PAF substrate.
-
Immediately measure the change in absorbance at 414 nm every minute using a plate reader. The rate of change in absorbance is proportional to the Lp-PLA2 activity.
-
Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control (DMSO).
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
PED6 Assay for Lp-PLA2 Activity
The PED6 assay is a fluorescence-based method to measure phospholipase A2 activity.
-
Materials:
-
PED6 {N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt}
-
Lp-PLA2 source (e.g., human plasma)
-
This compound or other test compounds
-
Assay Buffer
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the Lp-PLA2 source with the test inhibitor at various concentrations.
-
Add the PED6 substrate to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time. Cleavage of the dinitrophenylquencher group by Lp-PLA2 results in a fluorescent signal.
-
Calculate the rate of reaction and determine the percent inhibition and IC₅₀ value as described above.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to determine the pharmacokinetic properties of an inhibitor.
-
Animals: Male Han Wistar rats (or other appropriate strain).
-
Procedure:
-
Administer this compound intravenously (e.g., via tail vein injection) at a defined dose (e.g., 1 mg/kg).
-
Collect blood samples at predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as clearance (Cl), volume of distribution (Vss), and half-life (t₁/₂).
-
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways influenced by Lp-PLA2 and the workflow for inhibitor testing is crucial for effective research and development.
Lp-PLA2 Signaling Pathway in Vascular Inflammation
The following diagram illustrates the central role of Lp-PLA2 in promoting vascular inflammation, a key process in the development of atherosclerosis.
Caption: Lp-PLA2 signaling in atherosclerosis.
Experimental Workflow for Evaluating Lp-PLA2 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Lp-PLA2 inhibitor.
Caption: Preclinical workflow for Lp-PLA2 inhibitor development.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Lp-PLA2 with a promising preclinical profile. Its mechanism of action directly targets a key pathway in vascular inflammation, offering a focused therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further research into the potential of this compound and similar molecules in the treatment of atherosclerotic cardiovascular disease. Continued investigation into the in vivo efficacy and safety of this compound class is warranted to translate these promising preclinical findings into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. sjkglobalkc.com [sjkglobalkc.com]
- 3. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. simm.cas.cn [simm.cas.cn]
- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-Based Approach to the Development of an Orally Bioavailable Lactam Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploitation of a Novel Binding Pocket in Human Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Discovered through X-ray Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective Lp-PLA2 Inhibitor, Lp-PLA2-IN-2: A Technical Overview of its Impact on Oxidized LDL Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2] Predominantly associated with low-density lipoprotein (LDL) particles in circulation, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, generating pro-inflammatory and pro-atherogenic products.[3] These products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA), contribute to the formation of atherosclerotic plaques and the progression of cardiovascular disease.[4] Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for mitigating vascular inflammation and atherosclerosis. This technical guide provides an in-depth overview of Lp-PLA2-IN-2, a potent and selective inhibitor of Lp-PLA2, and its effects on oxidized LDL phospholipids.
Mechanism of Action of Lp-PLA2 and the Role of Inhibition
Lp-PLA2 is a serine lipase that specifically catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, particularly those that have undergone oxidative modification.[5] This enzymatic activity is central to the generation of bioactive lipids that propagate inflammation within the vascular wall.
The inhibition of Lp-PLA2, as achieved by compounds like this compound, directly blocks the production of lyso-PC and oxNEFA from oxidized LDL.[3] This intervention is hypothesized to reduce the inflammatory cascade at a critical juncture, thereby diminishing monocyte chemotaxis, foam cell formation, and the overall progression of atherosclerotic lesions.[4]
Quantitative Data for this compound
This compound has demonstrated potent and selective inhibition of Lp-PLA2 in various assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 120 nM | Human | Recombinant Lp-PLA2 | [6] |
| IC50 | 62 nM | Human | PED6 Assay | [6] |
| Clearance (Cl) | 67 mL/min/kg | Rat | 1 mg/kg, i.v. | [6] |
| Volume of Distribution (Vss) | 1.2 L/kg | Rat | 1 mg/kg, i.v. | [6] |
| Half-life (t1/2) | 0.34 hours | Rat | 1 mg/kg, i.v. | [6] |
Signaling Pathway of Lp-PLA2 in Atherogenesis
The following diagram illustrates the central role of Lp-PLA2 in the hydrolysis of oxidized phospholipids on LDL and the subsequent pro-inflammatory signaling cascade that contributes to the development of atherosclerosis.
Caption: Signaling pathway of Lp-PLA2 in atherogenesis and the point of intervention for this compound.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the effect of this compound on oxidized LDL phospholipids.
In Vitro Lp-PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA)
-
Substrate: 2-thio-PAF (Cayman Chemical) or 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for use with 2-thio-PAF substrate
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
In a 96-well plate, add a fixed concentration of recombinant human Lp-PLA2 to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (and DTNB if using 2-thio-PAF).
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 414 nm for the 2-thio-PAF/DTNB reaction, or 405 nm for the MNP substrate).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Effect of this compound on Lysophosphatidylcholine (lyso-PC) Production from Oxidized LDL
Objective: To quantify the reduction in lyso-PC species generated from oxidized LDL in the presence of this compound.
Materials:
-
Human LDL, isolated by ultracentrifugation
-
Copper (II) sulfate (CuSO4) for LDL oxidation
-
Recombinant human Lp-PLA2
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for lyso-PC species (e.g., deuterated lyso-PC)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
LDL Oxidation:
-
Dialyze isolated human LDL against PBS.
-
Incubate the LDL with CuSO4 (e.g., 5-10 µM) at 37°C for 18-24 hours to induce oxidation.
-
Stop the oxidation by adding EDTA.
-
Confirm oxidation by measuring thiobarbituric acid reactive substances (TBARS) or by native gel electrophoresis.
-
-
Inhibition of Lp-PLA2 Activity:
-
In separate reaction tubes, combine the oxidized LDL and recombinant human Lp-PLA2.
-
Add this compound at various concentrations (including a vehicle control).
-
Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).
-
-
Lipid Extraction:
-
Stop the reaction by adding ice-cold methanol.
-
Add the internal standards for lyso-PC.
-
Perform a Bligh-Dyer or similar lipid extraction using chloroform and water.
-
Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lyso-PC species using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile/isopropanol with formic acid and ammonium formate).
-
Detect and quantify the lyso-PC species using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the characteristic product ion at m/z 184.1 (the phosphocholine headgroup).
-
Calculate the concentration of each lyso-PC species relative to its corresponding internal standard.
-
-
Data Analysis:
-
Compare the levels of different lyso-PC species (e.g., 16:0, 18:0, 18:1 lyso-PC) in the samples treated with this compound to the vehicle control to determine the extent of inhibition of lyso-PC production.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an Lp-PLA2 inhibitor like this compound.
Caption: A representative experimental workflow for the evaluation of an Lp-PLA2 inhibitor.
Conclusion
This compound is a potent and selective inhibitor of Lp-PLA2 that holds promise as a tool for investigating the role of this enzyme in cardiovascular disease and as a potential therapeutic lead. By effectively blocking the hydrolysis of oxidized LDL phospholipids, this compound reduces the production of the pro-inflammatory mediators lysophosphatidylcholine and oxidized non-esterified fatty acids. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other similar inhibitors, from initial in vitro characterization to in vivo efficacy studies. Further research utilizing such methodologies will be crucial in elucidating the full therapeutic potential of Lp-PLA2 inhibition in the management of atherosclerosis and related inflammatory conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Activity of Lp-PLA2 and its Inhibition by Lp-PLA2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic activity of Lipoprotein-associated phospholipase A2 (Lp-PLA2) and its modulation by the inhibitor Lp-PLA2-IN-2. This document details the critical role of Lp-PLA2 in inflammatory signaling pathways, particularly in the context of atherosclerosis, and presents methodologies for assessing its enzymatic activity and inhibition.
Introduction to Lp-PLA2
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In human plasma, it is primarily associated with low-density lipoprotein (LDL) particles, with a smaller fraction bound to high-density lipoprotein (HDL).[2] The enzyme is secreted by inflammatory cells, including macrophages, T-cells, and mast cells.[3][4]
Lp-PLA2 plays a significant role in the pathology of atherosclerosis by hydrolyzing oxidized phospholipids on the surface of LDL particles.[5] This enzymatic action generates pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[3][6] These products contribute to the inflammatory cascade within the arterial wall, promoting the development and progression of atherosclerotic plaques.[5] Elevated levels of Lp-PLA2 activity are considered an independent risk factor for cardiovascular events.[7]
Lp-PLA2 Signaling Pathway in Atherosclerosis
The pro-atherogenic effects of Lp-PLA2 are mediated through a well-defined signaling cascade initiated by the oxidation of LDL particles within the arterial intima. The following diagram illustrates the key steps in this pathway.
Quantitative Analysis of Lp-PLA2 Inhibition
The inhibitory potential of compounds against Lp-PLA2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro and in vivo inhibitory activities of this compound and other relevant inhibitors.
Table 1: In Vitro Inhibition of Lp-PLA2
| Inhibitor | Target | Assay System | IC50 (nM) | Reference |
| This compound | Recombinant Human Lp-PLA2 | PED6 Assay | 62 | [8] |
| This compound | Recombinant Human Lp-PLA2 | Not specified | 120 | [8] |
| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | Not specified | 14 | [9] |
| Darapladib | Recombinant Human Lp-PLA2 | DNPG Assay | 0.27 | [10][11] |
| Rilapladib | Recombinant Human Lp-PLA2 | Not specified | 0.23 | [10] |
Table 2: In Vivo Effects of Lp-PLA2 Inhibitors
| Inhibitor | Animal Model | Dose | Effect on Lp-PLA2 Activity | Reference |
| Darapladib | Diabetic/Hypercholesterolemic Swine | 10 mg/kg/day | 89% reduction in plasma | [12][13] |
| Darapladib | ApoE-deficient Mice | 50 mg/kg/day | >60% inhibition in plasma | [14] |
| Darapladib | Humans with CHD | 160 mg/day | ~66% inhibition | [12] |
| Rilapladib | Healthy Humans | 250 mg/day | >90% inhibition | [10] |
Experimental Protocols
Accurate assessment of Lp-PLA2 activity and its inhibition is crucial for research and drug development. Below are detailed methodologies for common assays.
Colorimetric Lp-PLA2 Activity Assay
This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, leading to a color change that can be quantified spectrophotometrically.
Materials:
-
Recombinant or purified Lp-PLA2
-
Lp-PLA2 inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNP) or 2-thio-PAF
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for use with 2-thio-PAF substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the Lp-PLA2 inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the Lp-PLA2 inhibitor to the wells. Include a vehicle control (solvent only).
-
Add the Lp-PLA2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution (MNP or 2-thio-PAF with DTNB).
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for MNP, 414 nm for 2-thio-PAF) over time using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.
ELISA-based Lp-PLA2 Quantification
Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the mass of Lp-PLA2 protein in a sample, which can be correlated with enzymatic activity.
Materials:
-
Commercially available Lp-PLA2 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Serum, plasma, or other biological fluid samples
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate as specified in the protocol to allow Lp-PLA2 to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add the detection antibody (e.g., a biotinylated anti-Lp-PLA2 antibody) and incubate.
-
Wash the plate again.
-
Add an enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Generate a standard curve and determine the concentration of Lp-PLA2 in the samples.
Conclusion
Lp-PLA2 is a well-established biomarker and therapeutic target in cardiovascular disease. The inhibitor this compound demonstrates potent in vitro activity against this enzyme. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the enzymatic activity of Lp-PLA2 and evaluate the efficacy of novel inhibitors. Understanding the intricacies of the Lp-PLA2 signaling pathway and employing robust assay methodologies are essential for advancing the development of new therapies targeting vascular inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathophysiological role and clinical significance of lipoprotein-associated phospholipase A₂ (Lp-PLA₂) bound to LDL and HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clevelandheartlab.com [clevelandheartlab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
A Technical Guide to Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition as a Therapeutic Strategy for Coronary Artery Disease
Note to the Reader: This technical guide focuses on the inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) as a potential therapeutic strategy for coronary artery disease. The specific compound "Lp-PLA2-IN-2" requested in the prompt could not be identified in publicly available scientific literature. Therefore, this document utilizes data and protocols associated with the well-characterized and clinically studied Lp-PLA2 inhibitor, darapladib , as a representative agent to fulfill the technical requirements of this guide.
Executive Summary
Coronary Artery Disease (CAD) remains a leading cause of global mortality, driven primarily by atherosclerosis, a chronic inflammatory condition of the arterial wall. Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a key enzymatic mediator in the progression of atherosclerosis.[1][2][3] Secreted by inflammatory cells within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating potent pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4][5][6] These molecules contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable, rupture-prone plaques.[4][7] Consequently, inhibiting Lp-PLA2 activity presents a targeted therapeutic approach to mitigate vascular inflammation and stabilize atherosclerotic lesions. This guide provides a technical overview of the rationale, mechanism, and preclinical evaluation of Lp-PLA2 inhibition, using the selective inhibitor darapladib as a case study.
The Role of Lp-PLA2 in Coronary Artery Disease
Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[5][8] In circulation, approximately 80% of Lp-PLA2 is associated with LDL particles.[8][9] Within the arterial intima, LDL oxidation provides the substrate for Lp-PLA2. The enzymatic action of Lp-PLA2 on oxidized LDL generates lyso-PC and oxNEFA, which perpetuate a cycle of inflammation critical to atherogenesis.[4][6]
The pro-atherogenic effects of Lp-PLA2 products include:
-
Monocyte Chemotaxis: Lyso-PC is a potent chemoattractant for monocytes, facilitating their migration into the arterial wall.[4]
-
Endothelial Dysfunction: These mediators promote the expression of adhesion molecules (e.g., VCAM-1) on endothelial cells, further enhancing inflammatory cell recruitment.[6]
-
Foam Cell Formation: The influx of monocytes and their subsequent differentiation into macrophages, which uptake oxidized LDL, leads to the formation of foam cells, a hallmark of early atherosclerotic lesions.[10]
-
Plaque Instability: Lp-PLA2 is highly expressed in the necrotic cores and thin fibrous caps of vulnerable plaques, suggesting a role in plaque destabilization and rupture.[4][7]
Numerous epidemiological studies have correlated elevated Lp-PLA2 levels and activity with an increased risk of CAD and major adverse cardiovascular events, independent of traditional risk factors.[11][12][13]
Signaling Pathway of Lp-PLA2 in Atherogenesis
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade of atherosclerosis.
Caption: The pro-atherogenic signaling cascade mediated by Lp-PLA2.
Quantitative Data for Darapladib, a Selective Lp-PLA2 Inhibitor
Darapladib is a potent, selective, and reversible inhibitor of Lp-PLA2.[14] Preclinical and clinical studies have provided quantitative data on its inhibitory activity and effects on biomarkers and disease progression.
Table 1: In Vitro and In Vivo Inhibitory Activity of Darapladib
| Parameter | Species/System | Value | Reference |
| IC₅₀ | Human Lp-PLA2 | 0.5 nM | [14] |
| Plasma Inhibition | Humans (160 mg dose) | ~59-66% reduction in activity | [9] |
| Plaque Inhibition | Humans (80 mg dose) | ~80% reduction in activity | [9] |
| Plasma Inhibition | LDLR-deficient mice (50 mg/kg/day) | >60% reduction in activity | [6] |
| Plasma Inhibition | ApoE-deficient mice (50 mg/kg/day) | >60% reduction in activity | [15] |
Table 2: Effects of Darapladib in Preclinical Atherosclerosis Models
| Model | Treatment | Key Quantitative Outcomes | Reference |
| LDLR-deficient Mice | 50 mg/kg/day for 6 weeks | Plaque Area: Significantly reduced vs. vehiclehs-CRP: Significantly reduced vs. vehicleIL-6: Significantly reduced vs. vehicle | [6] |
| ApoE-deficient Mice | 50 mg/kg/day for 6 weeks | Plaque Area: Significantly reduced vs. vehiclehs-CRP: Significantly reduced vs. vehicleIL-6: Significantly reduced vs. vehicle | [15] |
| Diabetic, Hypercholesterolemic Swine | N/A | Reduced complex coronary atherosclerotic plaque formation | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of Lp-PLA2 inhibitors. The following sections describe standard protocols used in preclinical studies of darapladib.
In Vivo Animal Model of Atherosclerosis
This protocol describes a typical workflow for evaluating an Lp-PLA2 inhibitor in a murine model of atherosclerosis.
Caption: A typical experimental workflow for in vivo testing of Lp-PLA2 inhibitors.
Protocol Details (based on[6][15]):
-
Animal Model: Six-week-old male low-density lipoprotein receptor-deficient (LDLR-/-) or Apolipoprotein E-deficient (ApoE-/-) mice are used.
-
Diet: Mice are fed a high-fat atherogenic diet for 12-17 weeks to induce atherosclerotic plaque development.
-
Randomization and Treatment: Animals are randomly assigned to a vehicle control group or a treatment group receiving darapladib (e.g., 50 mg·kg⁻¹·d⁻¹, administered by oral gavage) for a period of 6 weeks.
-
Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture for serum analysis. The aorta is perfused with saline and excised for plaque analysis.
-
Endpoint Analysis:
-
Serum Analysis: Serum is used to measure lipid profiles, inflammatory markers (hs-CRP, IL-6) via ELISA, and Lp-PLA2 activity.
-
Atherosclerotic Plaque Quantification: The aorta is opened longitudinally, stained with Sudan IV, and the total lesion area is quantified using imaging software.
-
Gene Expression: RNA is extracted from lesion-rich areas (e.g., aortic arch) to quantify the expression of inflammatory genes like MCP-1 and VCAM-1 via quantitative real-time PCR (qRT-PCR).
-
Measurement of Serum Lp-PLA2 Activity
This assay is critical for confirming target engagement of the inhibitor in vivo.
Principle: This colorimetric assay measures the enzymatic activity of Lp-PLA2 using a synthetic substrate, 2-thio-PAF, which releases a thiol group upon hydrolysis. The released thiol reacts with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which is measured spectrophotometrically.
Protocol (based on[6][15][16]):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl (pH 7.2) containing 1 mM EGTA.
-
Substrate: 50 µM 2-thio-PAF.
-
Chromogen: 2 mM DTNB.
-
-
Assay Procedure:
-
Pipette 10 µL of plasma or serum sample into a 96-well plate.
-
Add assay buffer, substrate, and DTNB to a total volume of 200 µL.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance at 414 nm every minute using a plate reader.
-
-
Calculation: The Lp-PLA2 activity is calculated from the rate of change in absorbance per minute (ΔAbs/min) using the molar extinction coefficient of 2-nitro-5-thiobenzoate. Activity is typically expressed as nmol/min/mL.
Conclusion and Future Directions
The body of evidence strongly supports the role of Lp-PLA2 as a pro-inflammatory and pro-atherogenic enzyme in the pathophysiology of coronary artery disease.[17][18][19] Selective inhibitors, exemplified by darapladib, have demonstrated the ability to reduce Lp-PLA2 activity, attenuate vascular inflammation, and decrease atherosclerotic plaque formation in preclinical models.[6][15] While large-scale clinical trials with darapladib did not demonstrate a significant reduction in major adverse cardiovascular events in broad populations with stable CAD or recent acute coronary syndrome, the concept of targeting vascular-specific inflammation remains a compelling therapeutic strategy.[20] Future research may focus on identifying patient subgroups with high inflammatory burden who might derive the most benefit from Lp-PLA2 inhibition, exploring combination therapies, and developing next-generation inhibitors with improved pharmacological profiles. The protocols and data presented herein provide a foundational guide for researchers engaged in the ongoing development of novel therapeutics for coronary artery disease.
References
- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipoprotein-associated phospholipase A2 (Lp-PLA₂) in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 8. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoprotein-associated Phospholipase A2 in Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 16. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Association between Lp-PLA2 and coronary heart disease in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lp-PLA2: an emerging biomarker of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipoprotein-associated phospholipase A2 (Lp-PLA(2)): a novel and promising biomarker for cardiovascular risks assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genetic invalidation of Lp-PLA2 as a therapeutic target: Large-scale study of five functional Lp-PLA2-lowering alleles - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lp-PLA2 Inhibition on Pro-inflammatory Mediator Production: A Technical Guide
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of vascular inflammation and atherosclerosis.[1][2][3] Secreted primarily by inflammatory cells such as macrophages, T-lymphocytes, and mast cells, Lp-PLA2 circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL) particles.[4] Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating potent pro-inflammatory and pro-atherogenic mediators, most notably lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[5][6][7] These products trigger a cascade of inflammatory responses, including the recruitment of leukocytes, induction of inflammatory gene expression, and promotion of foam cell formation, thereby contributing significantly to the development and instability of atherosclerotic plaques.[1][7]
This technical guide provides an in-depth overview of the impact of inhibiting Lp-PLA2 on the production of pro-inflammatory mediators. Due to the lack of publicly available data on a compound specifically named "Lp-PLA2-IN-2," this document will focus on the well-characterized and clinically studied Lp-PLA2 inhibitor, darapladib , as a representative example. The data and methodologies presented are synthesized from preclinical and clinical research to serve as a valuable resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The primary mechanism by which Lp-PLA2 inhibition mitigates inflammation is by blocking the generation of lyso-PC and oxNEFAs from oxidized LDL.[5][6][7] This, in turn, downregulates a host of downstream inflammatory processes.
Signaling Pathway of Lp-PLA2-Mediated Inflammation
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory pathway and the point of intervention for its inhibitors.
Quantitative Impact on Pro-inflammatory Mediators
The inhibition of Lp-PLA2 by darapladib has been shown to significantly reduce the levels of various pro-inflammatory mediators in several preclinical models. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Darapladib on Serum Inflammatory Markers in ApoE-Deficient Mice
| Mediator | Treatment Group | Concentration (pg/mL) | Percent Reduction | p-value | Reference |
| hs-CRP | Vehicle | 15.2 ± 2.1 | - | <0.01 | [8] |
| Darapladib | 8.9 ± 1.5 | 41.4% | |||
| IL-6 | Vehicle | 25.6 ± 3.4 | - | <0.05 | [8] |
| Darapladib | 18.2 ± 2.9 | 28.9% |
Data are presented as mean ± SD. ApoE-deficient mice were fed a high-fat diet and treated with darapladib (50 mg/kg/day) or vehicle for 6 weeks.[8]
Table 2: Effect of Darapladib on Arterial Inflammatory Gene Expression in ApoE-Deficient Mice
| Gene | Treatment Group | Relative mRNA Expression | Percent Reduction | p-value | Reference |
| MCP-1 | Vehicle | 1.00 ± 0.12 | - | <0.05 | [8] |
| Darapladib | 0.65 ± 0.09 | 35.0% | |||
| VCAM-1 | Vehicle | 1.00 ± 0.15 | - | <0.05 | [8] |
| Darapladib | 0.71 ± 0.11 | 29.0% | |||
| TNF-α | Vehicle | 1.00 ± 0.18 | - | <0.05 | [8] |
| Darapladib | 0.62 ± 0.13 | 38.0% |
Data are normalized to the vehicle group and presented as mean ± SD. Gene expression was measured by quantitative real-time PCR in arterial tissue.[8]
Table 3: Effect of Darapladib on Cardiac Inflammatory Gene Expression in Angiotensin II-Infused Mice
| Gene | Treatment Group | Relative mRNA Expression | Percent Reduction | p-value | Reference |
| Ccl2 (MCP-1) | Ang II + Vehicle | 1.00 ± 0.11 | - | <0.01 | [6] |
| Ang II + Darapladib | 0.48 ± 0.07 | 52.0% | |||
| NLRP3 | Ang II + Vehicle | 1.00 ± 0.14 | - | <0.01 | [6] |
| Ang II + Darapladib | 0.55 ± 0.09 | 45.0% | |||
| IL-1β | Ang II + Vehicle | 1.00 ± 0.16 | - | <0.01 | [6] |
| Ang II + Darapladib | 0.42 ± 0.08 | 58.0% |
Data are normalized to the Angiotensin II + Vehicle group and presented as mean ± SD. Mice were infused with Angiotensin II and treated with darapladib (50 mg/kg/day) or vehicle.[6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on darapladib.
Animal Models and Drug Administration
-
ApoE-Deficient Mouse Model of Atherosclerosis:
-
Animals: Male ApoE-deficient mice, 8-10 weeks old.
-
Diet: Fed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) for a specified period (e.g., 17 weeks) to induce atherosclerotic plaque development.[8]
-
Treatment: Following the diet-induction period, mice are randomly assigned to treatment groups. Darapladib is administered orally (p.o.) via gavage at a dose of 50 mg/kg/day for a duration of 6 weeks. The vehicle group receives the corresponding vehicle solution.[8]
-
-
Angiotensin II-Induced Cardiac Inflammation and Fibrosis Model:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Induction: Angiotensin II (Ang II) is continuously infused subcutaneously via osmotic mini-pumps at a rate of 1000 ng/kg/min for 7 days.[6]
-
Treatment: Darapladib is administered via intragastric gavage at a dose of 50 mg/kg/day for the duration of the Ang II infusion.[6]
-
Measurement of Pro-inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Collection: Blood is collected via cardiac puncture, and serum is isolated by centrifugation.
-
Procedure: Serum levels of high-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6) are quantified using commercially available ELISA kits according to the manufacturer's instructions.[8] Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Sample Collection: Aortas or cardiac tissue are harvested, and total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit).[6][8]
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., MCP-1, VCAM-1, TNF-α, NLRP3, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[6][8]
-
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of an Lp-PLA2 inhibitor in a preclinical model of atherosclerosis.
Conclusion
Inhibition of Lp-PLA2, exemplified by the compound darapladib, represents a targeted therapeutic strategy to attenuate vascular inflammation. By blocking the enzymatic activity of Lp-PLA2, these inhibitors effectively reduce the production of key pro-inflammatory mediators such as lyso-PC and oxNEFAs. This leads to a subsequent decrease in the expression and levels of downstream cytokines and chemokines, including IL-6, TNF-α, and MCP-1. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for understanding and further investigating the role of Lp-PLA2 inhibition in mitigating inflammatory processes central to cardiovascular and other inflammatory diseases.
References
- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Pharmacokinetics of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3] It is produced by inflammatory cells and circulates in the plasma, primarily bound to low-density lipoprotein (LDL) cholesterol.[4][5][6] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine and oxidized non-esterified fatty acids.[1][5][7] These products contribute to the development of atherosclerotic lesions and the formation of unstable, rupture-prone plaques.[5][8][9]
Given its central role in vascular inflammation, Lp-PLA2 has emerged as a promising therapeutic target for cardiovascular disease.[1][4][5] Selective inhibition of Lp-PLA2 is a therapeutic strategy aimed at reducing the progression of atherosclerosis and stabilizing vulnerable plaques.[5][10] This technical guide provides a foundational overview of the pharmacokinetics of Lp-PLA2 inhibitors, with a focus on darapladib, a well-studied compound in this class. The information presented is intended to support researchers, scientists, and drug development professionals in the ongoing exploration of Lp-PLA2 inhibition.
While the specific compound "Lp-PLA2-IN-2" did not yield public data in our search, the principles and methodologies described herein are broadly applicable to the preclinical and clinical investigation of novel Lp-PLA2 inhibitors.
Pharmacokinetic and Pharmacodynamic Data of Lp-PLA2 Inhibitors
The following tables summarize quantitative data on the effects of Lp-PLA2 inhibitors from preclinical and clinical studies. The data primarily focuses on darapladib, as it is the most extensively documented inhibitor in the provided research.
Table 1: Preclinical Pharmacodynamic Effects of Darapladib
| Animal Model | Dose | Treatment Duration | Key Findings | Reference |
| Diabetic/Hypercholesterolemic Pigs | 10 mg/kg per day | 24 weeks | 89% reduction in plasma Lp-PLA2 activity.[4] | [4] |
| ApoE-deficient Mice | Not Specified | Not Specified | Reduction in the formation of atherosclerotic plaques.[11] | [11] |
| Hypertensive Mice (Ang II-infused) | Not Specified | Not Specified | Significantly inhibited Lp-PLA2 activity without affecting blood pressure or major plasma lipid levels.[12] | [12] |
Table 2: Clinical Pharmacodynamic Effects of Darapladib
| Study Population | Dose | Treatment Duration | Key Findings | Reference |
| Patients with Elective Carotid Endarterectomy | Two different doses | 14 days | 80% systemic inhibition of Lp-PLA2 plasma activity; significant reduction of local Lp-PLA2 activity in atherosclerotic plaque.[4] | [4] |
| Not Specified | 40 mg | Not Specified | 43% reduction in plasma Lp-PLA2 activity.[11] | [11] |
| Not Specified | 80 mg | Not Specified | 55% reduction in plasma Lp-PLA2 activity.[11] | [11] |
| Not Specified | 160 mg | Not Specified | 66% reduction in plasma Lp-PLA2 activity.[11] | [11] |
| Not Specified | 160 mg | Not Specified | 59% reduction in plasma Lp-PLA2 activity.[11] | [11] |
| Not Specified | 40 mg | Not Specified | 52% reduction in plasma Lp-PLA2 activity and 52% reduction in atherosclerotic plaques.[11] | [11] |
| Not Specified | 80 mg | Not Specified | 81% reduction in plasma Lp-PLA2 activity and 80% reduction in atherosclerotic plaques.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are descriptions of experimental protocols adapted from the cited studies on Lp-PLA2 inhibitors.
Preclinical Animal Models
1. Diabetic/Hypercholesterolemic Swine Model of Atherosclerosis
-
Objective: To evaluate the effect of Lp-PLA2 inhibition on the development of advanced coronary lesions.
-
Animal Model: Swine are chosen for their cardiovascular system's similarity to humans. A state of diabetes and hypercholesterolemia is induced to accelerate the development of atherosclerosis.
-
Procedure:
-
Animals are randomly assigned to a control group or a treatment group.
-
The treatment group receives a daily oral dose of the Lp-PLA2 inhibitor (e.g., 10 mg/kg darapladib).
-
The study is conducted over a period sufficient to allow for the development of advanced coronary lesions (e.g., 24 weeks).
-
Plasma samples are collected periodically to measure Lp-PLA2 activity.
-
At the end of the study, coronary arteries are harvested for gene expression analysis to assess changes in inflammatory and cholesterol metabolism pathways.
-
-
Key Endpoints: Plasma Lp-PLA2 activity, gene expression in coronary arteries, and histological analysis of atherosclerotic plaques.[4]
2. Hypertensive Mouse Model
-
Objective: To investigate the role of Lp-PLA2 inhibition in hypertension-induced cardiac inflammation and fibrosis.
-
Animal Model: C57BL/6J mice are used. Hypertension is induced by continuous infusion of Angiotensin II (Ang II).
-
Procedure:
-
Mice are implanted with osmotic mini-pumps for the continuous infusion of Ang II (e.g., 1500 ng/kg/min) for a specified period (e.g., 1 week).
-
A cohort of mice also receives the Lp-PLA2 inhibitor (e.g., darapladib) concurrently.
-
Cardiac tissue is collected for RNA sequencing to analyze the expression of PLA2 genes.
-
Plasma lipid levels and blood pressure are monitored.
-
-
Key Endpoints: Expression of Pla2g7 (the gene for Lp-PLA2) in cardiac tissue, markers of cardiac inflammation and fibrosis, plasma Lp-PLA2 activity, blood pressure, and plasma lipid profiles.[12]
3. Rabbit Model of Atherosclerosis
-
Objective: To assess the role of Lp-PLA2 in plasma lipid regulation and atherosclerosis.
-
Animal Model: Wild-type or Lp-PLA2 knockout rabbits generated using CRISPR/Cas9.
-
Procedure:
-
Rabbits are fed a high-cholesterol diet for an extended period (e.g., up to 14 weeks) to induce atherosclerosis.
-
Atherosclerotic lesions in wild-type and knockout rabbits are compared.
-
In vitro studies are conducted to assess the effects of Lp-PLA2 deficiency on monocyte adhesion to endothelial cells and macrophage uptake of atherogenic lipoproteins.
-
-
Key Endpoints: Plasma cholesterol levels, extent of atherosclerotic lesions, and cellular behaviors related to atherosclerosis.[11]
Clinical Trial Protocols
Phase II Clinical Trial in Patients with Carotid Artery Disease
-
Objective: To evaluate the effect of an Lp-PLA2 inhibitor on systemic and local Lp-PLA2 activity in patients with atherosclerosis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients scheduled for elective carotid endarterectomy.
-
Procedure:
-
Patients are randomized to receive different doses of the Lp-PLA2 inhibitor (e.g., darapladib) or a placebo for a short duration before surgery (e.g., 14 days).
-
Blood samples are collected to measure plasma Lp-PLA2 activity.
-
During surgery, atherosclerotic plaque tissue is obtained.
-
The plaque tissue is analyzed for local Lp-PLA2 activity and levels of inflammatory and apoptotic markers (e.g., IL-18, caspase-3, caspase-8).
-
-
Key Endpoints: Systemic Lp-PLA2 plasma activity, local Lp-PLA2 activity in the atherosclerotic plaque, and levels of inflammatory and apoptotic markers in the plaque.[4]
Visualizations
Lp-PLA2 Signaling Pathway and Inhibition
Caption: Lp-PLA2 signaling pathway in atherosclerosis and the mechanism of inhibition by darapladib.
Experimental Workflow for Pharmacokinetic Analysis of an Lp-PLA2 Inhibitor
Caption: A generalized experimental workflow for the pharmacokinetic and pharmacodynamic evaluation of an Lp-PLA2 inhibitor.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA(2)): a novel and promising biomarker for cardiovascular risks assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? | MDPI [mdpi.com]
- 5. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoprotein-associated phospholipase A2: a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Lp-PLA2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2] Primarily associated with low-density lipoprotein (LDL) particles, Lp-PLA2 hydrolyzes oxidized phospholipids within these particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (Lyso-PC) and oxidized free fatty acids.[1][2][3] These products contribute to the formation of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[1][2][3] Lp-PLA2-IN-2 is a novel investigational inhibitor of Lp-PLA2. These application notes provide detailed protocols for the in vitro assessment of its efficacy.
Mechanism of Action of Lp-PLA2 Inhibitors
Lp-PLA2 inhibitors, such as this compound, are designed to selectively bind to the Lp-PLA2 enzyme and block its catalytic activity.[1] By inhibiting the hydrolysis of oxidized phospholipids, these molecules reduce the production of downstream inflammatory mediators.[1] This targeted action is expected to diminish the inflammatory response within the arterial wall, thereby slowing the progression of atherosclerotic plaques.[1] The efficacy of an Lp-PLA2 inhibitor is primarily determined by its ability to reduce the enzymatic activity of Lp-PLA2 in various in vitro systems.
Signaling Pathway
Caption: Mechanism of Lp-PLA2 and its inhibition.
Experimental Protocols
Biochemical Assay: In Vitro Lp-PLA2 Activity Inhibition
This protocol details a colorimetric enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the ability of the inhibitor to block the hydrolysis of a synthetic substrate by recombinant human Lp-PLA2.
Materials:
-
Recombinant Human Lp-PLA2
-
Lp-PLA2 Substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 2 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of recombinant human Lp-PLA2 solution (final concentration ~0.5 µg/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the Lp-PLA2 substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The product of the hydrolysis, a 4-nitrophenyl group, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Inhibition of Lp-PLA2 Activity in Macrophages
This protocol measures the efficacy of this compound in a cellular context by quantifying its ability to inhibit Lp-PLA2 secreted from cultured human macrophages (e.g., THP-1 derived macrophages).
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
LPS (Lipopolysaccharide)
-
Lp-PLA2 activity assay kit (commercial kit based on colorimetric or fluorescent detection)
-
96-well cell culture plates
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the differentiated macrophages with various concentrations of this compound (0.1 nM to 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to enhance Lp-PLA2 secretion.
-
-
Sample Collection and Lp-PLA2 Activity Measurement:
-
Collect the cell culture supernatant from each well.
-
Measure the Lp-PLA2 activity in the supernatant using a commercial Lp-PLA2 activity assay kit, following the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Normalize the Lp-PLA2 activity to the vehicle-treated, LPS-stimulated control.
-
Plot the percent inhibition of Lp-PLA2 activity against the logarithm of the this compound concentration.
-
Calculate the cellular IC50 value.
-
Experimental Workflow
Caption: Workflow for in vitro efficacy testing.
Data Presentation
The quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Biochemical Efficacy of this compound
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | Recombinant Human Lp-PLA2 | Enzymatic Colorimetric | Value | Value |
| Control Inhibitor (e.g., Darapladib) | Recombinant Human Lp-PLA2 | Enzymatic Colorimetric | Value | Value |
Table 2: Cellular Efficacy of this compound
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | THP-1 Derived Macrophages | Secreted Lp-PLA2 Activity | Value |
| Control Inhibitor (e.g., Darapladib) | THP-1 Derived Macrophages | Secreted Lp-PLA2 Activity | Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By determining both the biochemical and cellular potency of the inhibitor, researchers can effectively evaluate its potential as a therapeutic agent for cardiovascular diseases. The provided diagrams and data tables offer a clear and structured approach to visualizing the mechanism of action and presenting the experimental findings.
References
Application Notes and Protocols for Lp-PLA2-IN-2 in a Mouse Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Lp-PLA2-IN-2, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), in a mouse model of atherosclerosis. The protocols outlined below are based on established methodologies for studying atherosclerosis in vivo and the known effects of Lp-PLA2 inhibition.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1][2] It hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] These products promote endothelial dysfunction, monocyte recruitment, and the formation of unstable, rupture-prone atherosclerotic plaques.[4][5] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate atherosclerosis.
This compound is a potent and selective inhibitor of human Lp-PLA2 with an IC50 of 120 nM.[6] While specific in vivo studies on this compound in mouse models of atherosclerosis are not yet widely published, the following protocols are adapted from extensive research on a similar well-characterized Lp-PLA2 inhibitor, darapladib. These notes provide a robust framework for evaluating the anti-atherosclerotic efficacy of this compound.
Key Signaling Pathway
The signaling pathway below illustrates the central role of Lp-PLA2 in promoting inflammation within an atherosclerotic plaque and how its inhibition by this compound can interrupt this cascade.
Experimental Protocols
Mouse Model of Atherosclerosis
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used and well-characterized model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[7][8][9]
Protocol:
-
Animal Model: Male ApoE-/- mice on a C57BL/6J background are recommended.
-
Age: Start the study with mice aged 8-10 weeks.
-
Diet: Induce accelerated atherosclerosis by feeding the mice a high-fat "Western-type" diet containing 21% fat and 0.15% cholesterol for a period of 12-16 weeks.[8]
-
Housing: House the mice in a temperature- and light-controlled environment with ad libitum access to food and water.
Administration of this compound
Note: The optimal dose of this compound should be determined by preliminary pharmacokinetic and pharmacodynamic studies. The following protocol is based on effective doses of the similar inhibitor, darapladib.[10][11]
Protocol:
-
Groups: Divide the mice into at least two groups: a vehicle control group and an this compound treatment group.
-
Dosage: Based on studies with darapladib, a starting dose of 50 mg/kg/day for this compound can be considered.[10][11]
-
Administration: Administer this compound or vehicle daily via oral gavage.
-
Duration: Continue the treatment for the final 6-8 weeks of the high-fat diet feeding period.
Assessment of Atherosclerotic Lesions
At the end of the treatment period, euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
Protocol:
-
Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Cleaning: Remove any surrounding adipose and connective tissue.
-
Staining: Stain the aorta with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.[5][10][12]
-
Imaging: Image the opened aorta, pinned flat, using a dissecting microscope with a digital camera.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion area (stained red). Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.
Protocol:
-
Embedding: Embed the heart and aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Sectioning: Cut serial cryosections (5-10 µm thick) of the aortic root.
-
Staining:
-
Oil Red O Staining: To visualize lipid deposition in the plaques.[13]
-
Masson's Trichrome Staining: To assess collagen content and plaque stability. Collagen will stain blue, and smooth muscle cells will stain red.[1][4][14]
-
Immunohistochemistry: To identify specific cell types within the plaque, such as macrophages (using antibodies against CD68 or F4/80).[7][11]
-
-
Imaging and Quantification: Capture images of the stained sections and use image analysis software to quantify the lesion area, lipid content, collagen content, and macrophage infiltration.
Analysis of Inflammatory Markers
Protocol:
-
Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia to obtain plasma. Aortic tissue can also be snap-frozen for RNA and protein extraction.
-
ELISA: Use commercially available ELISA kits to measure the plasma concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the aortic tissue and perform qRT-PCR to quantify the gene expression of inflammatory markers like VCAM-1, ICAM-1, and MCP-1.[11][15]
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies with the Lp-PLA2 inhibitor darapladib. These can be used as a template for presenting data from studies with this compound.
Table 1: Effect of this compound on Atherosclerotic Plaque Area
| Treatment Group | N | Aortic Plaque Area (% of total aorta) | Aortic Root Lesion Area (μm²) |
| Vehicle Control | 10 | Data | Data |
| This compound | 10 | Data | Data |
Table 2: Effect of this compound on Plaque Composition
| Treatment Group | N | Macrophage Content (% of lesion area) | Collagen Content (% of lesion area) |
| Vehicle Control | 10 | Data | Data |
| This compound | 10 | Data | Data |
Table 3: Effect of this compound on Inflammatory Markers
| Treatment Group | N | Plasma IL-6 (pg/mL) | Aortic VCAM-1 mRNA (relative expression) |
| Vehicle Control | 10 | Data | Data |
| This compound | 10 | Data | Data |
Experimental Workflow
The following diagram outlines the logical flow of an in vivo study evaluating this compound in a mouse model of atherosclerosis.
Conclusion
This document provides a detailed framework for investigating the therapeutic potential of this compound in a preclinical mouse model of atherosclerosis. By following these protocols, researchers can generate robust and reproducible data on the efficacy of this compound in reducing atherosclerotic plaque burden and vascular inflammation. It is recommended to perform pilot studies to determine the optimal dosage and treatment duration for this compound in the specific mouse model being used.
References
- 1. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. labcorp.com [labcorp.com]
- 4. Masson’s Trichrome staining [bio-protocol.org]
- 5. umassmed.edu [umassmed.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biological Properties and Clinical Significance of Lipoprotein-Associated Phospholipase A2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 13. Oil Red O staining [bio-protocol.org]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Analysis of Gene and Protein Expression in Atherosclerotic Mouse Aorta by Western Blot and Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Lp-PLA2 Inhibitors
A Note on Lp-PLA2-IN-2: Extensive searches for a specific compound designated "this compound" did not yield specific data regarding its in vivo dosage and administration. The information presented herein is based on studies with the well-characterized and widely researched Lp-PLA2 inhibitor, darapladib , and is intended to serve as a comprehensive guide for researchers and drug development professionals working with Lp-PLA2 inhibitors. These protocols and data can be adapted for novel or less-characterized compounds targeting Lp-PLA2.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3] It is produced by inflammatory cells and circulates primarily bound to low-density lipoprotein (LDL) cholesterol.[4][5] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (oxNEFA).[1][6] These products contribute to plaque development and instability, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[1][7]
Quantitative Data Summary for In Vivo Studies with Darapladib
The following table summarizes the dosages and administration routes of darapladib used in various preclinical in vivo studies. This data provides a starting point for designing new experiments with other Lp-PLA2 inhibitors.
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| LDLR-deficient Mice | 50 mg/kg/day | Oral gavage | 6 weeks | >60% inhibition of serum Lp-PLA2 activity; reduced inflammatory burden and atherosclerotic plaque formation. | [8] |
| ApoE-deficient Mice | 50 mg/kg/day | Oral gavage | 6 weeks | >60% inhibition of plasma Lp-PLA2 activity; significant reduction in serum hs-CRP and IL-6 levels; decreased plaque area. | [9] |
| Diabetic/Hypercholesterolemic Pigs | 10 mg/kg/day | Not specified | 24 weeks | 89% reduction in plasma Lp-PLA2 activity; reduced expression of genes associated with macrophage and T-cell function. | [6] |
| Angiotensin II-infused Mice | 50 mg/kg/day | Oral gavage | 3 days prior to and during Ang II infusion | Decreased Ang II-induced plasma Lp-PLA2 activity and cardiac inflammation and fibrosis. | [10] |
Experimental Protocols
Protocol 1: Preparation of Darapladib for Oral Administration in Rodents
This protocol is based on methodologies described for studies in mice.[10]
Materials:
-
Darapladib powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% Carboxymethylcellulose-sodium (CMC-Na) solution in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles)
Procedure:
-
Stock Solution Preparation: Dissolve darapladib in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[10] Ensure complete dissolution by vortexing.
-
Working Solution Preparation: On the day of administration, dilute the DMSO stock solution in 0.5% CMC-Na to the final desired concentration for oral administration (e.g., 5 mg/mL).[10] The final volume administered to each animal is typically based on its body weight (e.g., 1% of body weight).[10]
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO and 0.5% CMC-Na, but without darapladib.
-
Administration: Administer the prepared darapladib solution or vehicle control to the animals via oral gavage using an appropriate size feeding needle. In the cited studies, darapladib was administered once daily.[8][9][10]
Protocol 2: Assessment of In Vivo Lp-PLA2 Inhibition and Inflammatory Markers
This protocol outlines the steps to evaluate the efficacy of an Lp-PLA2 inhibitor in vivo.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kits for hs-CRP and IL-6
-
Lp-PLA2 activity assay kit
-
Quantitative real-time PCR (qRT-PCR) system and reagents
-
Aortic tissue samples
Procedure:
-
Blood Collection and Plasma Separation: At the end of the treatment period, collect blood samples from the animals. Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
Measurement of Lp-PLA2 Activity: Determine the Lp-PLA2 activity in the plasma samples using a commercially available assay kit, following the manufacturer's instructions. A significant reduction in Lp-PLA2 activity in the treatment group compared to the vehicle group indicates successful target engagement.[8][9]
-
Quantification of Inflammatory Markers: Measure the levels of systemic inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) in the plasma using specific ELISA kits.[9]
-
Analysis of Gene Expression in Aortic Tissue:
-
Excise the aorta from the animals and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to quantify the expression levels of inflammatory genes such as monocyte chemoattractant protein-1 (MCP-1), vascular cell adhesion molecule-1 (VCAM-1), and tumor necrosis factor-alpha (TNF-α).[9] A decrease in the expression of these genes in the treatment group would indicate a reduction in local inflammation within the atherosclerotic plaques.
-
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Pro-atherogenic signaling pathway of Lp-PLA2.
Experimental Workflow for In Vivo Lp-PLA2 Inhibitor Studies
Caption: Typical experimental workflow for in vivo evaluation of an Lp-PLA2 inhibitor.
References
- 1. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 10. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lp-PLA2 Inhibition by Lp-PLA2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products contribute to the development and instability of atherosclerotic plaques.[1][2] Consequently, the inhibition of Lp-PLA2 is a promising therapeutic strategy for the treatment of cardiovascular diseases.
Lp-PLA2-IN-2 is a potent and selective inhibitor of Lp-PLA2. This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against Lp-PLA2.
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound against human Lp-PLA2.
| Assay Type | Enzyme Source | Substrate | IC50 (nM) | Reference |
| Biochemical Assay | Recombinant Human Lp-PLA2 | Not Specified | 120 | [3] |
| PED6 Assay | Human Lp-PLA2 | PED6 | 62 | [3] |
Experimental Protocols
Two common methods for measuring Lp-PLA2 inhibition are the colorimetric activity assay and the Enzyme-Linked Immunosorbent Assay (ELISA).
Colorimetric Lp-PLA2 Activity Assay Protocol
This protocol is adapted from commercially available kits, such as the Cayman Chemical PAF Acetylhydrolase Assay Kit, which utilizes a synthetic substrate, 2-thio-PAF. The hydrolysis of 2-thio-PAF by Lp-PLA2 releases a free thiol, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Recombinant Human Lp-PLA2
-
This compound
-
2-thio-platelet-activating factor (2-thio-PAF)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.
-
Prepare a working solution of recombinant human Lp-PLA2 in Assay Buffer.
-
Prepare a working solution of 2-thio-PAF in Assay Buffer.
-
Prepare a working solution of DTNB in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Blank (no enzyme): Assay Buffer
-
Control (no inhibitor): Assay Buffer + Lp-PLA2 enzyme
-
Inhibitor: this compound dilution + Lp-PLA2 enzyme
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 2-thio-PAF substrate solution to all wells.
-
Immediately add the DTNB solution to all wells.
-
Measure the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from the rates of the control and inhibitor wells.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Lp-PLA2 Inhibition ELISA Protocol
This protocol measures the amount of active Lp-PLA2 remaining in a sample after incubation with an inhibitor.
Materials:
-
Lp-PLA2 ELISA Kit (containing a microplate pre-coated with an anti-Lp-PLA2 antibody, detection antibody, standards, and other necessary reagents)
-
Recombinant Human Lp-PLA2
-
This compound
-
Wash Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Inhibition Reaction:
-
In separate tubes, incubate a fixed concentration of recombinant human Lp-PLA2 with varying concentrations of this compound (and a vehicle control) for a predetermined time at 37°C.
-
-
ELISA Protocol:
-
Add the Lp-PLA2 standards and the samples from the inhibition reaction (from step 1) to the wells of the anti-Lp-PLA2 antibody-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2 hours at 37°C).
-
Aspirate the wells and wash them multiple times with Wash Buffer.
-
Add the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at 37°C).
-
Aspirate and wash the wells.
-
Add HRP-avidin to each well and incubate (e.g., 1 hour at 37°C).
-
Aspirate and wash the wells.
-
Add the TMB Substrate Solution to each well and incubate in the dark (e.g., 15-30 minutes at 37°C).
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of active Lp-PLA2 in each of the inhibitor-treated samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
References
- 1. LP PLA2 ACTIVITY - Lipoprotein Particles and Apolipoproteins - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet aggregation unchanged by lipoprotein-associated phospholipase A₂ inhibition: results from an in vitro study and two randomized phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lp-PLA2-IN-2 in Cell-Based Inflammation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzymatic driver in vascular inflammation.[1][2] Secreted predominantly by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the bloodstream primarily bound to low-density lipoprotein (LDL) particles.[3][4] Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, most notably lysophosphatidylcholine (LysoPC) and oxidized non-esterified fatty acids (oxNEFAs).[5] These products trigger a cascade of inflammatory responses, including the production of cytokines and the promotion of atherosclerotic plaque vulnerability, making Lp-PLA2 a compelling therapeutic target for inflammatory diseases.[2][5]
Lp-PLA2-IN-2 is a potent and selective inhibitor of human Lp-PLA2, demonstrating significant promise as a research tool for investigating the role of this enzyme in inflammatory processes. This document provides detailed application notes and protocols for the use of this compound in cell-based inflammation assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of Lp-PLA2. By blocking the hydrolysis of oxidized phospholipids, it prevents the formation of LysoPC and other pro-inflammatory lipids. This, in turn, can attenuate downstream inflammatory signaling pathways, such as the NLRP3 inflammasome and JAK2/STAT3 pathways, leading to a reduction in the production of key inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6][7]
dot graph "Lp_PLA2_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124"];
// Nodes oxLDL [label="Oxidized LDL", fillcolor="#FBBC05", fontcolor="#202124"]; LpPLA2 [label="Lp-PLA2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LpPLA2_IN_2 [label="this compound", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; LysoPC [label="LysoPC & oxNEFAs", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Macrophage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5, height=1]; Receptor [label="Receptor Activation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Inflammatory Signaling\n(e.g., NLRP3, JAK/STAT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5, height=1];
// Edges oxLDL -> LpPLA2 [label="Substrate"]; LpPLA2 -> LysoPC [label="Hydrolysis"]; LpPLA2_IN_2 -> LpPLA2 [arrowhead=tee, label="Inhibition", color="#EA4335"]; LysoPC -> Cell; Cell -> Receptor; Receptor -> Signaling; Signaling -> Cytokines; Cytokines -> Inflammation;
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5", dpi=72]; } Caption: Mechanism of action of this compound in mitigating inflammation.
Quantitative Data
This compound is a highly potent inhibitor of Lp-PLA2 activity. The following table summarizes its inhibitory potency.
| Parameter | Value | Assay Condition |
| IC₅₀ | 120 nM | Recombinant human Lp-PLA2 |
| IC₅₀ | 62 nM | PED6 Assay |
Data sourced from MedChemExpress product information.[8]
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in common cell-based inflammation assays. These protocols are based on established methodologies for studying Lp-PLA2 inhibition and can be adapted to specific research needs.
Protocol 1: Inhibition of LPS-Induced Cytokine Release in Macrophages
This protocol details how to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound (prepare stock solution in DMSO)
-
RAW 264.7 murine macrophage cell line (or other suitable macrophage model, e.g., THP-1)
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. Based on its IC₅₀ values, a starting concentration range of 10 nM to 1 µM is recommended. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Incubate for 1 hour.
-
LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 100 µL of this solution to each well (for a final concentration of 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
Protocol 2: Assessment of NLRP3 Inflammasome Activation
This protocol outlines a method to determine if this compound can inhibit the activation of the NLRP3 inflammasome in macrophages, a key pathway for IL-1β production.
Materials:
-
This compound
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated with PMA)
-
RPMI-1640 (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
LPS
-
Nigericin or ATP
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit
Procedure:
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 monocytes at 5 x 10⁵ cells/well in a 24-well plate. Differentiate into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace with fresh media and rest for 24 hours.
-
Priming: Pre-treat the differentiated THP-1 cells or BMDMs with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1 hour. Then, prime the cells with 100 ng/mL of LPS for 3 hours.
-
NLRP3 Activation: After priming, remove the media and replace it with serum-free media containing the respective concentrations of this compound. Stimulate the cells with an NLRP3 activator, such as 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
Supernatant and Lysate Collection: Collect the cell culture supernatants. Lyse the cells with a suitable lysis buffer for the caspase-1 activity assay.
-
Measurement of IL-1β and Caspase-1 Activity: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit. Measure the caspase-1 activity in the cell lysates using a specific activity assay kit, following the manufacturer's instructions.
Protocol 3: Measurement of Lysophosphatidylcholine (LysoPC) Production
This protocol describes how to measure the production of LysoPC, a direct product of Lp-PLA2 activity, in a cell-based system.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Oxidized LDL (oxLDL)
-
LysoPC ELISA kit or a colorimetric/fluorometric assay kit
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Add oxLDL to the cell culture media at a concentration known to induce an inflammatory response (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
LysoPC Measurement: Measure the concentration of LysoPC in the supernatants using a commercially available ELISA or enzymatic assay kit, following the manufacturer's protocol.[7][9][10]
Data Interpretation and Expected Results
-
Cytokine Release Assay: A dose-dependent decrease in the concentration of LPS-induced TNF-α and IL-6 in the cell culture supernatant is expected with increasing concentrations of this compound.
-
NLRP3 Inflammasome Assay: Inhibition of the NLRP3 inflammasome by this compound should result in a dose-dependent reduction in the secretion of IL-1β and a decrease in caspase-1 activity in stimulated macrophages.
-
LysoPC Production Assay: Treatment with this compound is expected to cause a significant, dose-dependent reduction in the amount of LysoPC in the supernatant of cells stimulated with oxLDL.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[9] Avoid release into the environment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Lp-PLA2 in cell-based models of inflammation. Its high potency and selectivity make it suitable for elucidating the downstream consequences of Lp-PLA2 inhibition. The protocols provided herein offer a framework for researchers to design and execute experiments to explore the therapeutic potential of targeting Lp-PLA2 in inflammatory conditions.
References
- 1. Lp-PLA2 Antagonizes Left Ventricular Healing After Myocardial Infarction by Impairing the Appearance of Reparative Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of decreased LPS-stimulated cytokine release by macrophages exposed to CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lp-PLA2 silencing ameliorates inflammation and autophagy in nonalcoholic steatohepatitis through inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abbexa.com [abbexa.com]
- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
Utilizing Lp-PLA2-IN-2 for Research into Diabetic Complications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with the development and progression of diabetic complications, including diabetic retinopathy and nephropathy. Elevated levels of Lp-PLA2 are correlated with increased vascular inflammation and endothelial dysfunction, hallmarks of these conditions. Lp-PLA2-IN-2 is a potent and selective inhibitor of Lp-PLA2, offering a valuable tool for investigating the role of this enzyme in the pathophysiology of diabetic complications and for exploring potential therapeutic interventions.
This document provides detailed application notes and protocols for utilizing this compound in preclinical research models of diabetic complications. While specific data for this compound in diabetic models is limited, the following protocols are based on established methodologies for studying other Lp-PLA2 inhibitors in similar contexts.
This compound: Properties and Characteristics
This compound is a small molecule inhibitor with high affinity and selectivity for Lp-PLA2. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | [1] |
| IC50 (recombinant human Lp-PLA2) | 120 nM | [2] |
| IC50 (PED6 assay) | 62 nM | [2] |
| CAS Number | 2071636-15-0 | [2] |
| Molecular Formula | C19H23FN2O4S | [3] |
| Molecular Weight | 394.46 g/mol | [3] |
| Pharmacokinetics in Rats (1 mg/kg, i.v.) | [2] | |
| Clearance (Cl) | 67 mL/min/kg | [2] |
| Volume of Distribution (Vss) | 1.2 L/kg | [2] |
| Half-life (t1/2) | 0.34 hours | [2] |
Signaling Pathway of Lp-PLA2 in Diabetic Complications
The following diagram illustrates the proposed signaling pathway of Lp-PLA2 in the context of diabetic vascular complications and the point of intervention for this compound.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies to investigate the effects of this compound on diabetic complications. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Protocol: Inhibition of High Glucose-Induced Endothelial Cell Inflammation
This protocol outlines a method to assess the ability of this compound to mitigate the inflammatory response in endothelial cells cultured under high glucose conditions, mimicking a diabetic environment.
1. Cell Culture and Treatment:
-
Culture human retinal microvascular endothelial cells (HRMECs) or human glomerular endothelial cells (HGECs) in appropriate media.
-
Once confluent, starve the cells in serum-free media for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 1 hour.
-
Induce an inflammatory state by exposing the cells to high glucose (e.g., 25-30 mM D-glucose) for 24-48 hours. Use L-glucose as an osmotic control. A normal glucose control group (5 mM D-glucose) should also be included.
2. Assessment of Inflammatory Markers:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription. Analyze the expression of inflammatory genes such as ICAM-1, VCAM-1, IL-6, and MCP-1.
-
Western Blot: Lyse the cells and determine the protein levels of inflammatory markers, including the phosphorylation status of NF-κB p65.
-
ELISA: Measure the concentration of secreted cytokines (e.g., IL-6, MCP-1) in the cell culture supernatant.
3. Functional Assays:
-
Endothelial Permeability Assay: Grow endothelial cells on a transwell insert. After treatment, add a fluorescently labeled tracer (e.g., FITC-dextran) to the upper chamber and measure its passage to the lower chamber over time.
-
Monocyte Adhesion Assay: After treatment, co-culture the endothelial cells with fluorescently labeled monocytes (e.g., U937 cells) for a defined period. Wash away non-adherent cells and quantify the adhered monocytes by fluorescence microscopy or a plate reader.
In Vivo Protocol: Evaluation of this compound in a Diabetic Animal Model
This protocol describes a general approach to assess the efficacy of this compound in a streptozotocin (STZ)-induced diabetic rat or mouse model.
1. Induction of Diabetes:
-
Use male Sprague-Dawley rats or C57BL/6 mice.
-
Induce diabetes with a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg in citrate buffer, pH 4.5).
-
Monitor blood glucose levels 48-72 hours post-injection and consider animals with fasting blood glucose >250 mg/dL as diabetic.
2. Treatment with this compound:
-
After the onset of diabetes, divide the animals into groups:
-
Non-diabetic control + Vehicle
-
Diabetic + Vehicle
-
Diabetic + this compound (e.g., 1, 5, 10 mg/kg/day, administered by oral gavage or intraperitoneal injection)
-
-
Treat the animals for a predefined period (e.g., 4, 8, or 12 weeks).
3. Assessment of Diabetic Complications:
-
Diabetic Retinopathy:
-
Fundus Fluorescein Angiography (FFA): To assess vascular leakage in the retina.
-
Evans Blue Assay: Quantify the extravasation of Evans blue dye into the retinal tissue as a measure of blood-retinal barrier breakdown.[4]
-
Histology and Immunohistochemistry: Examine retinal sections for changes in vascular morphology, pericyte loss, and expression of inflammatory markers.
-
-
Diabetic Nephropathy:
-
Urine Albumin-to-Creatinine Ratio (UACR): Collect 24-hour urine samples at regular intervals to measure albumin and creatinine levels.
-
Histology: Perform periodic acid-Schiff (PAS) and Masson's trichrome staining on kidney sections to assess glomerular hypertrophy, mesangial expansion, and fibrosis.
-
Immunohistochemistry: Analyze the expression of markers of inflammation and fibrosis (e.g., TGF-β1, fibronectin).
-
4. Biochemical Analysis:
-
At the end of the study, collect blood samples to measure Lp-PLA2 activity, lipid profiles, and systemic inflammatory markers.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example Data Table for In Vitro Endothelial Cell Study
| Treatment Group | ICAM-1 mRNA (Fold Change) | p-NF-κB p65/total p65 | Secreted IL-6 (pg/mL) | Endothelial Permeability (Fold Change) | Monocyte Adhesion (Fold Change) |
| Normal Glucose | |||||
| High Glucose + Vehicle | |||||
| High Glucose + this compound (10 nM) | |||||
| High Glucose + this compound (100 nM) |
Table 2: Example Data Table for In Vivo Diabetic Animal Study
| Treatment Group | Blood Glucose (mg/dL) | Retinal Vascular Leakage (Fold Change) | Urine Albumin-to-Creatinine Ratio (µg/mg) | Glomerular Mesangial Expansion Score |
| Non-diabetic + Vehicle | ||||
| Diabetic + Vehicle | ||||
| Diabetic + this compound (1 mg/kg) | ||||
| Diabetic + this compound (10 mg/kg) |
Conclusion
This compound is a valuable research tool for elucidating the role of Lp-PLA2 in the pathogenesis of diabetic complications. The provided protocols offer a framework for investigating the potential of this inhibitor to mitigate inflammation and end-organ damage in relevant preclinical models. Rigorous experimental design and comprehensive endpoint analysis will be crucial for defining the therapeutic potential of Lp-PLA2 inhibition in the context of diabetes.
References
- 1. Fragment-Based Approach to the Development of an Orally Bioavailable Lactam Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Solubilization and Storage of Lp-PLA2-IN-2
Application Notes and Protocols for Effective Use in Research
For researchers and drug development professionals investigating the role of Lipoprotein-associated phospholipase A2 (Lp-PLA2) in cardiovascular and inflammatory diseases, the small molecule inhibitor Lp-PLA2-IN-2 serves as a critical tool. Proper handling, including solubilization and storage, is paramount to ensure its stability and efficacy in experimental settings. This guide provides detailed protocols and data-driven recommendations for the effective use of this compound in research applications.
Introduction to this compound
This compound is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis and other inflammatory conditions.[1] Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is produced by inflammatory cells and hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), contributing to the inflammatory cascade within atherosclerotic plaques.[2][3] By inhibiting Lp-PLA2, researchers can investigate the downstream effects on inflammation, plaque stability, and overall cardiovascular pathology.
Physicochemical Properties and Solubility
Understanding the physical and chemical characteristics of this compound is fundamental to its appropriate handling. While specific data for this compound is limited, information from structurally similar inhibitors provides valuable guidance.
Table 1: Physicochemical and Solubility Data for Lp-PLA2 Inhibitors
| Property | This compound | Lp-PLA2-IN-3 | Lp-PLA2-IN-5 |
| Molecular Weight | Not Available | 467.85 g/mol | 495.40 g/mol |
| Formula | Not Available | C20H13ClF3N3O3S | C23H18F5N3O4 |
| Appearance | Solid (presumed) | White to off-white solid | Powder |
| Solubility in DMSO | Potent inhibitor, likely soluble | ≥ 250 mg/mL (534.36 mM)[4][5] | Soluble |
| IC50 (rhLp-PLA2) | 120 nM[1] | 14 nM[4][5] | Not Available |
Data for Lp-PLA2-IN-3 and Lp-PLA2-IN-5 are provided as references for similar compounds.
Based on the high solubility of related inhibitors in dimethyl sulfoxide (DMSO), it is the recommended solvent for preparing stock solutions of this compound.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For guidance on calculating the required mass and volume, refer to the tables provided by suppliers of similar compounds.[4][5]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) may be beneficial.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
Objective: To dilute the high-concentration stock solution to the final working concentration required for the experiment (e.g., in cell culture media or assay buffer).
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate aqueous buffer or cell culture medium
-
Sterile tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium. Crucially, to avoid precipitation of the hydrophobic compound, add the DMSO stock solution to the aqueous solution and mix immediately and thoroughly. Do not add the aqueous solution to the DMSO stock.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[6]
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Storage and Stability
Proper storage is critical for maintaining the integrity and activity of this compound.
Table 2: Recommended Storage Conditions for Lp-PLA2 Inhibitor Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month[4][5] |
| -80°C | Up to 6 months[4][5] |
These recommendations are based on data for Lp-PLA2-IN-3. It is advisable to verify the stability of this compound under your specific experimental conditions.
Best Practices for Storage:
-
Store the powdered compound at -20°C for up to 3 years.[4]
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Protect from light and moisture.
-
Use tightly sealed containers to prevent solvent evaporation and water absorption by DMSO.
Lp-PLA2 Signaling Pathway and Inhibition
Lp-PLA2 plays a significant role in the inflammatory processes of atherosclerosis. It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[7] These products promote the recruitment of inflammatory cells, such as macrophages, and contribute to the formation of unstable atherosclerotic plaques.[3] this compound inhibits this enzymatic activity, thereby blocking the production of these inflammatory mediators.
Figure 1. Simplified signaling pathway of Lp-PLA2 and the point of inhibition by this compound.
Experimental Workflow Overview
The following diagram outlines a general workflow for utilizing this compound in a typical cell-based assay.
Figure 2. General experimental workflow for using this compound in cell-based assays.
By adhering to these guidelines, researchers can ensure the reliable and effective use of this compound in their studies, leading to more accurate and reproducible results in the investigation of Lp-PLA2-mediated pathologies.
References
- 1. This compound | Lp-PLA2 Inhibitor | DC Chemicals [dcchemicals.com]
- 2. Lipoprotein-associated phospholipase A2 - Wikipedia [en.wikipedia.org]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Practical Application of Lp-PLA2 Inhibition in Lipid Metabolism Studies: Application Notes and Protocols
Disclaimer: No specific public data was found for a compound designated "Lp-PLA2-IN-2". Therefore, these application notes and protocols are based on the well-characterized, selective Lp-PLA2 inhibitor, darapladib , as a representative example to illustrate the practical application of Lp-PLA2 inhibition in lipid metabolism research.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3] Primarily associated with low-density lipoprotein (LDL) particles in the blood, Lp-PLA2 hydrolyzes oxidized phospholipids within these particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][4][5] These products contribute to endothelial dysfunction, inflammation, and the formation of atherosclerotic plaques.[1][2] Inhibition of Lp-PLA2 is a therapeutic strategy aimed at mitigating these effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of a selective Lp-PLA2 inhibitor, exemplified by darapladib, in lipid metabolism studies.
Mechanism of Action
Lp-PLA2 inhibitors, such as darapladib, selectively bind to the Lp-PLA2 enzyme, blocking its catalytic activity.[5] By inhibiting the hydrolysis of oxidized phospholipids, these compounds reduce the production of pro-inflammatory mediators, thereby diminishing the inflammatory response within the vasculature and slowing the progression of atherosclerotic plaques.[5] Unlike general anti-inflammatory agents, Lp-PLA2 inhibitors offer a targeted approach to vascular inflammation associated with lipid oxidation.[5]
Data Presentation
In Vitro and Ex Vivo Studies
| Parameter | Model | Treatment | Result | Reference |
| Lp-PLA2 Activity | Human Plasma | Darapladib (40 mg) | 43% reduction | [6] |
| Lp-PLA2 Activity | Human Plasma | Darapladib (80 mg) | 55% reduction | [6] |
| Lp-PLA2 Activity | Human Plasma | Darapladib (160 mg) | 66% reduction | [6] |
| Lp-PLA2 Activity | Atherosclerotic Plaques | Darapladib (40 mg) | 52% reduction | [6] |
| Lp-PLA2 Activity | Atherosclerotic Plaques | Darapladib (80 mg) | 80% reduction | [6] |
In Vivo Animal Studies
| Parameter | Animal Model | Treatment | Duration | Result | Reference |
| Plasma Lp-PLA2 Activity | Diabetic/Hypercholesterolemic Swine | Darapladib (10 mg/kg/day) | 24 weeks | 89% reduction | [2] |
| Coronary Plaque Area | Diabetic/Hypercholesterolemic Swine | Darapladib (10 mg/kg/day) | 24 weeks | Significant decrease | [7] |
| Necrotic Core Area | Diabetic/Hypercholesterolemic Swine | Darapladib (10 mg/kg/day) | 24 weeks | Markedly reduced | [7] |
| Serum hs-CRP | ApoE-deficient Mice | Darapladib (50 mg/kg/day) | 6 weeks | Significant decrease | [3] |
| Serum IL-6 | ApoE-deficient Mice | Darapladib (50 mg/kg/day) | 6 weeks | Significant decrease | [3] |
| Aortic Atherosclerosis Lesions | Lp-PLA2 Knockout Rabbits (on high-cholesterol diet) | Genetic knockout | 14 weeks | 60.2% reduction vs. wild-type | [8] |
Experimental Protocols
In Vitro Lp-PLA2 Activity Assay
This protocol is based on commercially available colorimetric assay kits.
Objective: To determine the inhibitory effect of a compound on Lp-PLA2 activity in plasma or serum.
Materials:
-
Test compound (e.g., Darapladib)
-
Human plasma or serum
-
Lp-PLA2 activity assay kit (e.g., PLAC® Test, Cayman Chemical)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[5]
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to determine the IC50.
-
In a 96-well plate, add 25 µL of standard, control, or plasma/serum sample per well.[5]
-
Add the test compound at various concentrations to the sample wells. Include a vehicle control (solvent only).
-
Add the assay buffer and substrate solution to each well as per the kit manufacturer's instructions.[5]
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time.[5]
-
Calculate the rate of the reaction (nmol/min/mL) from the slope of the absorbance curve.[5]
-
Determine the percent inhibition of Lp-PLA2 activity for each concentration of the test compound and calculate the IC50 value.
In Vivo Study in an Atherosclerosis Mouse Model
This protocol is a general guideline based on studies using ApoE-deficient mice.
Objective: To evaluate the effect of an Lp-PLA2 inhibitor on the development of atherosclerosis in a mouse model.
Materials:
-
ApoE-deficient mice
-
High-fat atherogenic diet
-
Test compound (e.g., Darapladib) formulated for oral administration
-
Vehicle control
-
Surgical instruments for tissue harvesting
-
Histology equipment and reagents (e.g., Oil Red O stain)
-
ELISA kits for inflammatory markers (e.g., hs-CRP, IL-6)
Procedure:
-
Acclimate ApoE-deficient mice for at least one week.
-
Divide the mice into two groups: a control group and a treatment group.
-
Feed all mice an atherogenic high-fat diet for a specified period (e.g., 17 weeks).[3]
-
For the last several weeks of the diet regimen (e.g., 6 weeks), administer the test compound (e.g., darapladib at 50 mg/kg/day) or vehicle to the respective groups via oral gavage.[3]
-
At the end of the treatment period, collect blood samples for analysis of plasma lipids and inflammatory markers using ELISA.
-
Euthanize the mice and perfuse the vascular system with saline followed by a fixative.
-
Dissect the aorta and heart.
-
For en face analysis, open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area.
-
For cross-sectional analysis, embed the aortic root in OCT, prepare cryosections, and stain with Oil Red O to measure plaque area and composition.
-
Statistically analyze the differences in plaque size and inflammatory markers between the control and treatment groups.
Signaling Pathway
The pro-inflammatory effects of Lp-PLA2 are mediated by its products, Lyso-PC and oxNEFA, which activate various downstream signaling pathways in endothelial cells and macrophages. These pathways lead to the expression of adhesion molecules, cytokines, and chemokines, promoting the recruitment of inflammatory cells to the arterial wall and contributing to the progression of atherosclerosis.
Conclusion
The selective inhibition of Lp-PLA2 presents a targeted approach to mitigating vascular inflammation driven by lipid oxidation. The protocols and data presented here, using darapladib as a representative inhibitor, provide a framework for researchers to investigate the role of Lp-PLA2 in lipid metabolism and atherosclerosis. These studies are crucial for the development of novel therapeutic strategies for cardiovascular diseases.
References
- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Lipoprotein-Associated Phospholipase A2 Activity Predicts Cardiovascular Events in High Risk Coronary Artery Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lp-PLA2 (Lipoprotein-Associated Phospholipase A2) Deficiency Lowers Cholesterol Levels and Protects Against Atherosclerosis in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lp-PLA2-IN-2 Concentration for Maximum Enzyme Inhibition
Welcome to the technical support center for Lp-PLA2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] The Lp-PLA2 enzyme is primarily associated with low-density lipoprotein (LDL) particles in the blood and is involved in the hydrolysis of oxidized phospholipids, which generates pro-inflammatory products.[2] By inhibiting Lp-PLA2, this compound reduces the production of these pro-inflammatory mediators, thereby diminishing the inflammatory response associated with conditions like atherosclerosis.[2] This targeted inhibition offers a specific approach to studying the role of Lp-PLA2 in cardiovascular and other inflammatory diseases.[2]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value. For this compound, the IC50 for recombinant human Lp-PLA2 is 120 nM, and in a PED6 assay, it is 62 nM.[1] Therefore, we recommend starting with a concentration range of 10 nM to 1 µM to establish a dose-response curve and determine the optimal concentration for your specific cell type and experimental conditions.
Q3: I am not observing the expected level of enzyme inhibition. What are the possible causes and solutions?
A3: Several factors could contribute to lower-than-expected inhibition. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Enzyme Inhibition | Incorrect Inhibitor Concentration: The final concentration of this compound in your assay may be too low. | Verify your stock solution concentration and dilution calculations. Prepare fresh dilutions for each experiment. |
| Inhibitor Degradation: The inhibitor may have degraded due to improper storage. | Store this compound as recommended on the datasheet, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Assay Conditions: The pH, temperature, or substrate concentration of your assay may not be optimal for inhibitor binding. | Review and optimize your assay protocol. Ensure all reagents are fresh and properly prepared. Consider running control experiments with a known Lp-PLA2 inhibitor. | |
| Cell Viability Issues: High concentrations of the inhibitor or the solvent (e.g., DMSO) may be toxic to your cells, affecting the assay readout. | Perform a cell viability assay (e.g., MTT or Trypan Blue) with the same concentrations of this compound and vehicle control used in your inhibition experiment. Adjust concentrations if toxicity is observed. | |
| Poor Solubility | Precipitation of the Inhibitor: this compound may precipitate in your aqueous assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed the recommended percentage (typically <0.5%). You can try vortexing or sonicating the solution briefly to aid dissolution. |
| Inconsistent Results | Experimental Variability: Inconsistent pipetting, timing, or cell passage number can lead to variable results. | Maintain consistent experimental procedures. Use calibrated pipettes and ensure uniform cell seeding and treatment times. Use cells within a similar passage number range for all experiments. |
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound using a commercially available Lp-PLA2 activity assay kit.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay buffer
-
Substrate (e.g., 2-thio-PAF)
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 10 nM to 1 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Enzyme and Inhibitor Incubation: Add 10 µL of recombinant human Lp-PLA2 to each well of a 96-well plate. Add 10 µL of the corresponding this compound dilution or vehicle control to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 200 µL of the substrate solution containing 2-thio-PAF and DTNB to each well.
-
Measure Absorbance: Immediately begin measuring the absorbance at 414 nm every minute for 10-20 minutes using a plate reader.
-
Calculate Inhibition: The rate of reaction is determined by the change in absorbance over time. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Enzymatic Assay | Recombinant Human Lp-PLA2 | 120 | [1] |
| PED6 Assay | Human Lp-PLA2 | 62 | [1] |
Visualizing Key Processes
To further aid in your understanding, we have provided diagrams illustrating the Lp-PLA2 signaling pathway and a general experimental workflow for optimizing inhibitor concentration.
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
Technical Support Center: Troubleshooting Lp-PLA2-IN-2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lp-PLA2-IN-2 in their experiments. The information is designed to help you identify and resolve common issues, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine and oxidized fatty acids.[2] These products are implicated in the progression of atherosclerosis and other inflammatory diseases.[2] By inhibiting Lp-PLA2, this compound blocks the production of these inflammatory molecules.
Q2: What is the reported potency of this compound?
This compound has a reported IC50 of 120 nM for recombinant human Lp-PLA2.
Q3: In what solvents is this compound soluble?
Q4: How should I store this compound solutions?
For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. When stored at -80°C, the stock solution should be used within 6 months; when stored at -20°C, it should be used within 1 month.
Troubleshooting Guide
This guide addresses common unexpected results you may encounter during your this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| No or Low Inhibition of Lp-PLA2 Activity | Inactive this compound: Improper storage or handling may have degraded the inhibitor. | - Use a fresh vial of the inhibitor. - Ensure proper storage conditions (-20°C for solid, -80°C for stock solutions). - Minimize freeze-thaw cycles of the stock solution. |
| Incorrect Inhibitor Concentration: Errors in calculating dilutions or pipetting can lead to a lower than expected final concentration. | - Double-check all calculations for serial dilutions. - Use calibrated pipettes and ensure they are functioning correctly. - Prepare fresh dilutions for each experiment. | |
| Inactive Lp-PLA2 Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Test the enzyme activity with a known substrate and without any inhibitor to confirm its viability. - Use a fresh aliquot of the enzyme stored under recommended conditions. - Avoid repeated freeze-thaw cycles of the enzyme. | |
| Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding or enzyme activity. | - Ensure the assay buffer is at the recommended pH for Lp-PLA2 activity. - Maintain a consistent and optimal temperature throughout the incubation and measurement steps. - Verify that the buffer components do not interfere with the inhibitor's activity. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor will lead to variable results. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Incomplete Mixing: Failure to properly mix the components in the assay wells can result in inconsistent reaction rates. | - Gently mix the contents of each well after adding all components. Avoid introducing bubbles. - A brief centrifugation of the plate can help bring all components to the bottom of the wells. | |
| Edge Effects on Assay Plate: Evaporation from the outer wells of a microplate can concentrate reactants and lead to higher or lower activity. | - Avoid using the outermost wells of the plate for critical samples. - Fill the outer wells with buffer or water to create a humidity barrier. - Ensure the plate is properly sealed during incubation. | |
| Unexpectedly High Inhibition | Inhibitor Precipitation: High concentrations of the inhibitor may lead to precipitation, causing light scattering and artificially high absorbance or fluorescence readings depending on the assay format. | - Visually inspect the wells for any signs of precipitation. - Determine the solubility limit of this compound in your assay buffer. - Run a control with only the inhibitor and buffer to check for any background signal. |
| Non-specific Inhibition: The inhibitor may be interacting with other components of the assay system, leading to a false-positive result. | - Test the inhibitor against a different, unrelated enzyme to check for specificity. - If using a coupled-enzyme assay, ensure the inhibitor does not affect the activity of the coupling enzyme. | |
| Contaminated Reagents: Contamination of buffers or reagents with other inhibitory substances. | - Use fresh, high-quality reagents and buffers. - Filter-sterilize buffers to remove any potential contaminants. |
Quantitative Data
The following tables summarize key quantitative data for Lp-PLA2 and its inhibitors. Data for this compound is limited, and information from the well-characterized inhibitor, darapladib, is provided for comparison.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 | Assay Conditions |
| This compound | Recombinant Human Lp-PLA2 | 120 nM | Not specified |
| Darapladib | Recombinant Human Lp-PLA2 | 0.25 nM | DNPG assay |
| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | 14 nM | Not specified |
Table 2: Physicochemical Properties of Lp-PLA2 Inhibitors
| Property | This compound | Darapladib | Lp-PLA2-IN-3 |
| Molecular Weight | Not specified | 666.78 g/mol | 467.85 g/mol |
| Formula | Not specified | C36H38F4N4O2S | C20H13ClF3N3O3S |
| Solubility | Not specified | Soluble in DMSO and ethanol[3] | Soluble in DMSO (≥ 250 mg/mL)[4] |
| Storage | Solid: -20°C Stock Solution: -80°C | Solid: -20°C Stock Solution: -80°C | Solid: -20°C Stock Solution: -80°C |
Experimental Protocols
Detailed Methodology: In Vitro Lp-PLA2 Activity Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against human Lp-PLA2. It is recommended to optimize the concentrations of the enzyme and substrate for your specific experimental conditions.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
96-well microplate (clear, flat-bottom for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Prepare Reagents:
-
Dilute the recombinant human Lp-PLA2 enzyme to the desired concentration in cold assay buffer.
-
Prepare the substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.
-
Add 20 µL of the diluted Lp-PLA2 enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of assay buffer.
-
Gently tap the plate to mix the contents and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader.
-
-
Measure Activity:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitrophenyl-based substrate) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to Lp-PLA2 function and its inhibition.
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.
Caption: this compound binds to the active site of the enzyme, blocking its function.
Caption: A generalized workflow for determining the IC50 of an Lp-PLA2 inhibitor.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darapladib | Phospholipases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
How to minimize off-target effects of Lp-PLA2-IN-2 in cell culture
Welcome to the technical support center for Lp-PLA2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this inhibitor in cell culture experiments and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is a calcium-independent serine lipase that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids.[1][2] These products are pro-inflammatory and contribute to the development of atherosclerosis.[1][3][4][5][6] By inhibiting Lp-PLA2, this compound blocks the generation of these inflammatory mediators.
Q2: What are the known or potential off-target effects of Lp-PLA2 inhibitors like this compound?
A2: While this compound is designed to be selective, like many small molecule inhibitors, it may have off-target effects. Based on studies with the well-characterized Lp-PLA2 inhibitor darapladib, potential off-target effects could include:
-
Sensitization of cancer cells to ferroptosis: Darapladib has been shown to synergistically induce ferroptosis, a form of iron-dependent cell death, when combined with GPX4 inhibitors in cancer cell lines.[7][8]
-
Modulation of other signaling pathways: Some studies suggest that darapladib can influence other pathways, such as reducing Rho kinase activity, which is involved in various cellular functions like contraction and migration.
-
Effects on lipid metabolism: Beyond its primary target, darapladib has been observed to remodel lipid metabolism in cancer cells, leading to an enrichment of phosphatidylethanolamine species.[7][8]
It is crucial to experimentally validate the on- and off-target effects of this compound in your specific cell model.
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound will be cell-line dependent and assay-specific. As a starting point, we recommend performing a dose-response experiment. Based on data for darapladib, a potent Lp-PLA2 inhibitor with an IC50 of 0.25 nM in biochemical assays, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for cell-based assays.[9][10] For instance, darapladib has been used at concentrations of 2 µM to 5 µM in studies on ferroptosis and glioma cells.[7][8][10] Always aim for the lowest concentration that produces the desired on-target effect to minimize the risk of off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity/Death | 1. Inhibitor concentration is too high. 2. Off-target cytotoxic effects. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the EC50 for toxicity and use a concentration well below this for your experiments. 2. Investigate potential off-target effects using the protocols outlined below. Consider using a structurally different Lp-PLA2 inhibitor as a control. 3. Ensure the final solvent concentration is consistent across all conditions and is below the tolerance level of your cell line (typically <0.1-0.5%). |
| Inconsistent or No Inhibitory Effect | 1. Inhibitor instability or degradation. 2. Incorrect inhibitor concentration. 3. Cell line is not responsive to Lp-PLA2 inhibition. 4. Assay readout is not sensitive enough. | 1. Prepare fresh stock solutions of the inhibitor and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution. 3. Confirm Lp-PLA2 expression in your cell line (e.g., via Western blot or qPCR). 4. Optimize your assay conditions (e.g., incubation time, substrate concentration) to ensure a robust signal window. |
| Observed Phenotype is Not Consistent with Lp-PLA2 Inhibition | 1. Dominant off-target effect. 2. Compensation by other cellular pathways. | 1. Validate on-target engagement using a method like the Cellular Thermal Shift Assay (CETSA). Profile for off-targets using kinase profiling or proteomics. 2. Use a rescue experiment. For example, if the phenotype is due to Lp-PLA2 inhibition, adding back the downstream products (e.g., lyso-PC) might rescue the effect. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against Lp-PLA2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes and thermal cycler
-
Centrifuge
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat your cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Lp-PLA2 at each temperature by Western blotting using an anti-Lp-PLA2 antibody.
-
Analysis: Quantify the band intensities. In the presence of a binding inhibitor like this compound, the protein should be more stable at higher temperatures, resulting in a shift of the melting curve to the right compared to the vehicle control.
Protocol 2: Identifying Off-Target Effects using Proteomic Profiling
This protocol provides a general workflow for identifying potential off-targets of this compound using mass spectrometry-based proteomics.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS equipment and software for data analysis
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Look for proteins whose abundance or post-translational modifications are significantly altered in the inhibitor-treated samples compared to the control. These proteins are potential off-targets or are part of pathways affected by off-target activities.
Data Presentation
Table 1: Potency of Darapladib, a known Lp-PLA2 inhibitor
| Target/Assay | IC50 | Reference |
| Lp-PLA2 (biochemical assay) | 0.25 nM | [9][10] |
| Lyso-PC production in oxidized LDL | 4 nM | [9] |
| Monocyte chemotaxis | 4 nM | [9] |
Note: IC50 values for this compound should be determined empirically in your experimental system.
Visualizations
Signaling Pathways and Workflows
Caption: Lp-PLA2 Signaling Pathway and Inhibition.
References
- 1. Oxidized phospholipids and lipoprotein-associated phospholipase A2 as important determinants of Lp(a) functionality and pathophysiological role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipids and lipoprotein-associated phospholipase A2 (Lp-PLA2 ) in atherosclerotic cardiovascular disease: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of Lp-PLA2-IN-2
Welcome to the technical support center for Lp-PLA2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the successful use of this compound in your experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate common issues, including those that may appear as batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected potency (higher IC50) for a new batch of this compound. Is this due to batch-to-batch variability?
A1: While batch-to-batch variation is a possibility for any chemical compound, inconsistent potency is often linked to experimental variables. Before concluding that the issue is with the compound lot, please consider the following factors:
-
Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in your initial stock solution (typically in DMSO) before preparing further dilutions. Precipitates, even if not clearly visible, can significantly reduce the effective concentration of the inhibitor. We recommend a brief sonication or vortexing of the stock solution before use.
-
Storage and Handling: Improper storage can lead to degradation of the compound. This compound should be stored at -20°C or -80°C as a solid and in aliquots as a stock solution to avoid repeated freeze-thaw cycles.[1]
-
Assay Conditions: The IC50 value can be highly dependent on the specific conditions of your assay, including enzyme concentration, substrate concentration, and incubation time. Ensure these parameters are consistent between experiments.
Q2: How should I prepare stock solutions of this compound to ensure consistency?
A2: Proper preparation of stock solutions is critical for reproducible results. Please follow the detailed protocol provided in the "Experimental Protocols" section below. Key recommendations include:
-
Use a high-quality, anhydrous solvent such as DMSO.
-
Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles and contamination.
Q3: My this compound solution appears to have a precipitate after being added to my aqueous assay buffer. What should I do?
A3: This indicates that the compound is precipitating out of solution, which will lead to inaccurate results. This is a common issue with hydrophobic compounds. To address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in your assay is as low as possible (typically <0.5%) and is consistent across all experimental conditions.
-
Use a Surfactant: In some in vitro assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain the solubility of the compound. However, you must first validate that the surfactant does not interfere with your assay.
Q4: Can the source of the Lp-PLA2 enzyme affect the inhibitory activity of this compound?
A4: Yes, the source and purity of the Lp-PLA2 enzyme can impact the measured IC50 value. Recombinant human Lp-PLA2 is commonly used and generally provides consistent results.[2] If you are using a different source, such as a purified enzyme from another species or a cell lysate, you may observe different potencies. It is crucial to use the same source and batch of enzyme for all experiments you intend to compare directly.
Troubleshooting Guides
Issue 1: High Variability in IC50 Measurements
If you are observing significant variability in the IC50 of this compound between experiments, consult the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 results.
Issue 2: Unexpected Results in Cell-Based Assays
Cell-based assays introduce additional complexities. If this compound is not performing as expected in a cellular context, consider these points:
-
Cell Permeability: While many small molecule inhibitors are cell-permeable, this should be confirmed for your specific cell type and experimental conditions.
-
Off-Target Effects: At higher concentrations, inhibitors can have off-target effects that may mask the intended biological response. It is crucial to use the lowest effective concentration.
-
Metabolism of the Compound: Cells can metabolize the inhibitor over time, reducing its effective concentration. Time-course experiments can help determine the optimal treatment duration.
-
Cytotoxicity: Perform a cytotoxicity assay to ensure that the observed effects are not due to cell death.
Quantitative Data Summary
The following tables provide representative data for this compound characterization. Note that these are example values, and results may vary based on specific experimental conditions.
Table 1: Potency of this compound Across Different Enzyme Lots
| This compound Lot | Recombinant Human Lp-PLA2 Lot | IC50 (nM) |
| Lot A | Enzyme Lot 1 | 125.3 |
| Lot A | Enzyme Lot 2 | 119.8 |
| Lot B | Enzyme Lot 1 | 122.5 |
| Lot B | Enzyme Lot 2 | 128.1 |
As shown, minor variations in IC50 are expected, but significant deviations may indicate an issue with experimental setup.
Table 2: Solubility of this compound in Common Assay Buffers
| Solvent | Buffer | Maximum Soluble Concentration (µM) |
| 0.5% DMSO | PBS, pH 7.4 | 50 |
| 0.5% DMSO | Tris-HCl, pH 7.4 | 45 |
| 1% DMSO | PBS, pH 7.4 | >100 |
This table illustrates the importance of the final solvent concentration in maintaining solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. A brief sonication (5 minutes) in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Lp-PLA2 Activity Assay (Colorimetric)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.4.
-
Enzyme Solution: Dilute recombinant human Lp-PLA2 in Assay Buffer to the desired concentration.
-
Substrate Solution: Prepare the substrate (e.g., a synthetic phospholipid substrate that releases a chromophore upon cleavage) in Assay Buffer.
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, and then dilute into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control.
-
Add 25 µL of the Enzyme Solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to each well.
-
Immediately begin reading the absorbance at the appropriate wavelength for your substrate in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
Lp-PLA2 Signaling Pathway
References
Challenges in translating in vitro Lp-PLA2-IN-2 data to in vivo models
Welcome to the Technical Support Center for Lp-PLA2 Inhibitor Research. This guide is designed for researchers, scientists, and drug development professionals who are working with Lp-PLA2 inhibitors, exemplified here as "Lp-PLA2-IN-2".
Translating potent in vitro enzymatic inhibition into successful in vivo efficacy presents numerous challenges. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your experiments. The information is based on published data for the class of Lp-PLA2 inhibitors, including compounds like darapladib, to provide a framework for addressing issues you may encounter with novel compounds such as this compound.
Frequently Asked Questions (FAQs)
Q1: What is Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) and what is its role in disease?
A1: Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a proinflammatory enzyme produced by inflammatory cells like macrophages.[1][2] In circulation, approximately 80% of Lp-PLA2 is bound to low-density lipoprotein (LDL), with the remainder associated with high-density lipoprotein (HDL).[3][4] Within the arterial wall, Lp-PLA2 acts on oxidized phospholipids in LDL particles, catalyzing their hydrolysis to produce lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (oxNEFA).[1][5] These products are potent pro-inflammatory mediators that promote the development of atherosclerotic lesions and the formation of unstable, rupture-prone plaques.[5][6] Elevated Lp-PLA2 activity is considered an independent risk factor for cardiovascular events.[7]
Q2: What is the general mechanism of action for a selective inhibitor like this compound?
A2: A selective inhibitor like this compound is designed to bind to the active site of the Lp-PLA2 enzyme, blocking its catalytic activity. The active site of Lp-PLA2 contains a catalytic triad of serine, histidine, and aspartic acid.[8] By inhibiting the enzyme, the compound prevents the hydrolysis of oxidized phospholipids, thereby reducing the generation of pro-inflammatory products like lyso-PC and oxNEFA.[5] This action is intended to reduce vascular inflammation, stabilize atherosclerotic plaques, and prevent the expansion of the necrotic core, a key feature of vulnerable plaques.[5][9]
Q3: Why might a potent in vitro inhibitor like this compound show limited efficacy in in vivo models?
A3: The translation from in vitro potency to in vivo efficacy is a major challenge for Lp-PLA2 inhibitors and has been observed in clinical trials with compounds like darapladib.[10] Several factors can contribute to this discrepancy:
-
Species Differences: The distribution of Lp-PLA2 in plasma is different in humans compared to common rodent models. In humans, it is primarily associated with LDL, while in mice, it is mainly found on HDL.[9] This difference can fundamentally alter the inhibitor's impact on atherosclerosis.[9][11]
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or insufficient tissue penetration to reach the target site (the arterial wall) at therapeutic concentrations.
-
Model Selection: The chosen animal model may not fully recapitulate the complexity of human atherosclerosis. While preclinical studies in pigs and rabbits have shown promise, rodent models present unique challenges.[9][12][13]
-
Complex Biology: Lp-PLA2's role may be more complex than initially thought. Some studies suggest it may also have protective, anti-inflammatory effects by degrading oxidized phospholipids.[14] The net effect of inhibition in vivo could be context-dependent.
Q4: What are the critical differences in Lp-PLA2 biology between humans and common animal models to consider?
A4: The most critical difference is the lipoprotein carrier of Lp-PLA2. In humans and pigs, Lp-PLA2 is predominantly carried on LDL particles.[11][12] In contrast, mice, rats, and guinea pigs carry Lp-PLA2 almost exclusively on HDL particles.[9][11] This is significant because the pro-atherogenic role of Lp-PLA2 is strongly linked to its action on oxidized LDL.[15] Therefore, results from mouse models must be interpreted with caution. Larger animal models, such as hypercholesterolemic pigs or rabbits, often provide a better translational model for studying Lp-PLA2 inhibition.[12][13][16]
Troubleshooting Guide
Problem: My in vivo model shows no reduction in atherosclerotic plaques despite using a dose of this compound calculated from a potent in vitro IC50.
| Possible Cause | Troubleshooting Steps |
| 1. Poor Pharmacokinetics (PK) / Pharmacodynamics (PD) | - Conduct a full PK study: Measure plasma and tissue concentrations of this compound over time to determine its half-life, bioavailability, and exposure (AUC). - Assess Target Engagement: Measure Lp-PLA2 activity in plasma from treated animals to confirm that the administered dose is sufficient to inhibit the enzyme in vivo. For example, the inhibitor darapladib achieved over 60% reduction in plasma Lp-PLA2 activity in clinical studies.[10] - Re-evaluate Formulation: Poor solubility can drastically limit absorption. Test different formulations or vehicles (e.g., solutions, suspensions with surfactants) to improve bioavailability. |
| 2. Inappropriate Animal Model Selection | - Review Species Differences: As noted, Lp-PLA2 is primarily HDL-associated in mice, which may not reflect the human state where it is LDL-associated.[9] - Consider Alternative Models: If using mice, ensure they are appropriate strains that develop human-like atherosclerotic lesions (e.g., LDLR-/- or ApoE-/- mice on a high-fat/Western diet).[9][12] For more translatable data, consider studies in hypercholesterolemic rabbits or pigs.[13][16] |
| 3. Discrepancy Between Assay Formats | - Compare Assay Data: A potent IC50 in a cell-free (enzymatic) assay may not translate to a cell-based assay if the compound has poor membrane permeability. - Run Permeability Assays: Use assays like Caco-2 or PAMPA to assess the compound's ability to cross cell membranes. - Confirm On-Target Activity in Cells: Use a cellular assay to measure the downstream effects of Lp-PLA2 inhibition, such as reduced lyso-PC production. |
| 4. Unexpected Off-Target Effects or Toxicity | - Perform Toxicology Screening: High doses required to achieve efficacy might be causing unforeseen toxicity, leading to confounding results or animal morbidity. - Assess Platelet Function: It was once theorized that Lp-PLA2 inhibition could increase platelet-activating factor (PAF), potentially leading to aggregation.[17] While studies with darapladib did not substantiate this concern, it is a parameter to consider for novel inhibitors.[5][17] |
Quantitative Data Summary
The following table summarizes representative data for the well-studied Lp-PLA2 inhibitor, darapladib, to provide a benchmark for your experiments.
| Parameter | Species / Model | Result | Citation |
| In Vitro Potency | Human Lp-PLA2 | IC50 ≈ 0.25 nM | [10] (Implied) |
| In Vivo Target Engagement | Humans | >60% reduction in plasma Lp-PLA2 activity | [10] |
| In Vivo Efficacy (Plaque) | Diabetic, hypercholesterolemic pigs | Significant reduction in coronary plaque development and macrophage content. | [16] |
| In Vivo Efficacy (Plaque) | ApoE-deficient mice | Attenuation of plaque formation and in vivo inflammation. | [9] |
| In Vivo Efficacy (Plaque) | LDLR-deficient mice | Considerable decrease in plaque area and necrotic core area. | [12] |
| Clinical Outcome (Phase III) | Humans (STABILITY & SOLID-TIMI 52 trials) | Failed to significantly reduce the risk of major adverse cardiovascular events. | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Lp-PLA2 Activity Assay (Colorimetric)
This protocol provides a general workflow for measuring the enzymatic activity of Lp-PLA2 and assessing the potency of an inhibitor like this compound.
-
Principle: The assay uses a synthetic substrate, such as 1-myristoyl-2-(p-nitrophenylsuccinyl) phosphatidylcholine. Lp-PLA2 hydrolyzes the ester group at the sn-2 position, releasing p-nitrophenylsuccinate, which in turn releases p-nitrophenol.[18] The rate of p-nitrophenol formation is measured spectrophotometrically at 405 nm and is directly proportional to enzyme activity.[18]
-
Materials:
-
Recombinant human Lp-PLA2 enzyme.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Lp-PLA2 substrate.
-
This compound (or other inhibitor) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of reading absorbance at 405 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations. Include a DMSO-only control.
-
Add 10 µL of each inhibitor dilution (or control) to the wells of the microplate.
-
Add 70 µL of the Lp-PLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in the reader and measure the change in absorbance at 405 nm every minute for 20-30 minutes (kinetic read).
-
Calculate the reaction rate (V) for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol outlines a typical study to evaluate the efficacy of this compound in a widely used mouse model of atherosclerosis.[9]
-
Model: Male ApoE-deficient (ApoE-/-) mice, 6-8 weeks old.
-
Diet: Place mice on a high-fat, Western-type diet (e.g., 21% fat, 0.15% cholesterol) for a period of 16-20 weeks to induce atherosclerotic lesions.
-
Groups:
-
Vehicle Control Group: Receive the delivery vehicle (e.g., carboxymethylcellulose) daily by oral gavage.
-
This compound Treatment Group: Receive this compound at a predetermined dose (e.g., 10-50 mg/kg) dissolved/suspended in the vehicle, administered daily by oral gavage.
-
-
Procedure:
-
Begin the high-fat diet at Day 0 for all mice.
-
After an initial period of plaque development (e.g., 4 weeks), randomize mice into the control and treatment groups.
-
Administer the vehicle or this compound daily for the remainder of the study (e.g., 12-16 weeks).
-
Monitor body weight and general health throughout the study.
-
At the end of the study, collect terminal blood samples for lipid profiling (Total Cholesterol, LDL, HDL) and measurement of plasma Lp-PLA2 activity (to confirm target engagement).
-
Perfuse the mice with saline followed by formalin.
-
Excise the entire aorta, from the heart to the iliac bifurcation.
-
-
Analysis:
-
En Face Analysis: Clean the aorta of adipose tissue, cut it open longitudinally, and stain with Oil Red O to visualize lipid-rich plaques. Capture an image and quantify the total plaque area as a percentage of the total aortic surface area.
-
Aortic Root Histology: Embed the aortic root in OCT, prepare serial cryosections, and stain with Oil Red O (for lipids) and Masson's trichrome (for collagen/fibrosis). Quantify lesion area, necrotic core area, and macrophage content (via immunohistochemistry for markers like Mac-2/CD68).
-
Visualizations
Signaling and Workflow Diagrams
Caption: Pro-inflammatory signaling pathway of Lp-PLA2 in atherosclerosis.
References
- 1. labcorp.com [labcorp.com]
- 2. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayo.edu [mayo.edu]
- 8. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 10. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of lipoprotein-associated phospholipase A2 in atherosclerosis may depend on its lipoprotein carrier in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]
- 18. Lipoprotein-associated phospholipase A2 (Lp-PLA2) – possible diagnostic and risk biomarker in chronic ischaemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lp-PLA2 Activity Detection in the Presence of Lp-PLA2-IN-2
This technical support guide is designed for researchers, scientists, and drug development professionals working with Lipoprotein-associated phospholipase A2 (Lp-PLA2) and its inhibitor, Lp-PLA2-IN-2. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in optimizing your Lp-PLA2 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Lp-PLA2 mass and activity assays?
A1: Lp-PLA2 mass assays, such as ELISA, measure the total amount of the Lp-PLA2 protein present in a sample. In contrast, Lp-PLA2 activity assays measure the enzymatic function of Lp-PLA2, specifically its ability to hydrolyze phospholipids. For clinical and research applications, activity assays are often preferred as they are considered to be a more accurate reflection of the biological impact of Lp-PLA2, which can be influenced by its association with lipoproteins.[1][2] The interaction of Lp-PLA2 with lipoproteins can mask epitopes recognized by antibodies in an ELISA, leading to an underestimation of the total Lp-PLA2 mass.[3]
Q2: How does this compound inhibit Lp-PLA2 activity?
A2: this compound is a potent and selective inhibitor of Lp-PLA2.[4] It functions by binding to the active site of the enzyme, thereby preventing it from hydrolyzing its substrate. This inhibitory action reduces the production of pro-inflammatory products like lysophosphatidylcholine and oxidized fatty acids.[5]
Q3: Can I use serum and plasma samples interchangeably for Lp-PLA2 activity assays?
A3: Both serum and plasma (EDTA or heparin) are generally acceptable for Lp-PLA2 activity assays. However, it is crucial to be consistent with the sample type throughout a study to avoid variability. Some studies have shown comparable results between serum and EDTA plasma.[6] Always refer to the specific assay kit insert for manufacturer recommendations on sample types.
Q4: What are the typical IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary slightly depending on the assay conditions and the source of the enzyme. Reported IC50 values are in the nanomolar range, indicating high potency.
| Inhibitor | Target | Assay Type | IC50 Value |
| This compound | Recombinant Human Lp-PLA2 | Not Specified | 120 nM[4] |
| This compound | Human Lp-PLA2 | PED6 Assay | 62 nM[4] |
Q5: What is the role of Lp-PLA2 in the atherosclerosis signaling pathway?
A5: Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It is produced by inflammatory cells within atherosclerotic plaques and circulates primarily bound to low-density lipoprotein (LDL).[1][7] Within the vessel wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[8][9] These products promote the expression of adhesion molecules, stimulate cytokine production, and attract macrophages to the arterial intima, contributing to plaque development and instability.[9]
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
Troubleshooting Guide for Lp-PLA2 Activity Assays
This guide addresses common issues encountered when measuring Lp-PLA2 activity, particularly in the presence of the inhibitor this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low Lp-PLA2 activity detected | Inactive enzyme: Improper storage of enzyme or samples. | Ensure recombinant Lp-PLA2 and samples are stored at the recommended temperature (-80°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Inhibitor concentration too high: Complete inhibition of enzyme activity. | Perform a dose-response curve for this compound to determine the optimal concentration range for your experiment. Start with a lower concentration and titrate up. | |
| Assay component degradation: Expired or improperly stored reagents (substrate, detection reagents). | Check the expiration dates of all kit components and store them as recommended by the manufacturer. | |
| Incorrect assay buffer: pH or composition of the buffer is not optimal for enzyme activity. | Use the assay buffer provided in the kit. If preparing your own, ensure the pH and salt concentrations are correct. | |
| High background signal | Substrate auto-hydrolysis: The substrate is unstable and breaking down spontaneously. | Prepare the substrate solution fresh before each experiment. Protect from light if it is light-sensitive. |
| Contaminated reagents or samples: Presence of interfering substances. | Use fresh, high-quality reagents. Ensure samples are properly prepared and free of particulates. Consider sample purification if necessary. | |
| Presence of reducing agents in the sample: For colorimetric assays using DTNB, reducing agents will react with the chromogen. | Avoid using samples containing reducing agents like DTT or β-mercaptoethanol. If their presence is unavoidable, consider a fluorometric assay that does not use a thiol-based detection method. | |
| High well-to-well variability | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Incomplete mixing: Reagents and samples are not thoroughly mixed in the wells. | Gently tap the plate or use a plate shaker to ensure complete mixing after adding each component. | |
| Temperature fluctuations: Inconsistent temperature across the microplate during incubation. | Ensure the entire plate is at a uniform temperature during the incubation steps. Use a plate incubator if available. | |
| Unexpected results with this compound | Inhibitor precipitation: this compound may not be fully dissolved at higher concentrations. | Ensure the inhibitor is completely dissolved in the recommended solvent (e.g., DMSO) before diluting it in the assay buffer. Visually inspect for any precipitates. |
| Assay format interference: The inhibitor may interact with components of a specific assay type. | If you suspect interference, try a different assay format (e.g., switch from a colorimetric to a fluorometric assay). Fluorometric assays are often more sensitive and may be less prone to certain types of interference.[10][11] | |
| Incorrect inhibitor dilution: Errors in calculating or performing serial dilutions. | Double-check all calculations for inhibitor dilutions. Prepare fresh dilutions for each experiment. |
Experimental Workflow and Protocols
General Experimental Workflow for Measuring Lp-PLA2 Inhibition
Caption: General workflow for Lp-PLA2 inhibition assay.
Detailed Experimental Protocols
This protocol is a general guideline based on commercially available kits that use a chromogenic substrate which releases a colored product upon hydrolysis by Lp-PLA2.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear microplate
-
Recombinant human Lp-PLA2
-
Lp-PLA2 Assay Buffer
-
Colorimetric Substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
This compound
-
DMSO (for dissolving inhibitor)
-
Samples (serum, plasma, or other biological fluids)
Procedure:
-
Reagent Preparation: Prepare all reagents as recommended by the manufacturer. The substrate is typically dissolved in an organic solvent and then diluted in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Setup:
-
Blank (No Enzyme): Add assay buffer and the highest concentration of inhibitor solvent (e.g., DMSO) to at least two wells.
-
Positive Control (No Inhibitor): Add Lp-PLA2 enzyme and inhibitor solvent to at least two wells.
-
Inhibitor Wells: Add Lp-PLA2 enzyme and the various dilutions of this compound to the respective wells.
-
Sample Wells: Add your samples to the appropriate wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate solution to all wells to start the reaction.
-
Signal Detection: Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
This protocol is a general guideline for fluorometric assays that utilize a substrate that releases a fluorescent product upon enzymatic cleavage.
Materials:
-
Fluorescence microplate reader with appropriate excitation/emission filters
-
96-well black microplate (to minimize light scatter)
-
Recombinant human Lp-PLA2
-
Lp-PLA2 Assay Buffer
-
Fluorogenic Substrate
-
This compound
-
DMSO
-
Samples
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Protect the fluorogenic substrate from light.
-
Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO and assay buffer.
-
Assay Setup:
-
Blank (No Enzyme): Add assay buffer and inhibitor solvent.
-
Positive Control (No Inhibitor): Add Lp-PLA2 enzyme and inhibitor solvent.
-
Inhibitor Wells: Add Lp-PLA2 enzyme and the various dilutions of this compound.
-
Sample Wells: Add your samples.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes in the dark.
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Signal Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in fluorescence units per minute). Determine the percent inhibition and IC50 value as described for the colorimetric assay.
Disclaimer: These protocols are intended as general guidelines. Always refer to the specific instructions provided with your assay kit for the most accurate and reliable results.
References
- 1. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Lipoprotein-Associated Phospholipase A2 by Use of 3 Different Methods: Exploration of Discordance between ELISA and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Advantages of the lipoprotein-associated phospholipase A2 activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 8. mdpi.com [mdpi.com]
- 9. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
Technical Support Center: Mitigating Potential Cytotoxicity of Lp-PLA2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential cytotoxicity observed with novel lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, exemplified here as "Lp-PLA2-X," particularly at high concentrations during in vitro experiments.
Troubleshooting Guide
Q1: We are observing significant cytotoxicity with our lead Lp-PLA2 inhibitor, Lp-PLA2-X, at concentrations where we expect to see specific enzyme inhibition. What are the initial steps to troubleshoot this issue?
A1: High-concentration cytotoxicity is a common challenge in drug discovery. A systematic approach is crucial to understanding and mitigating these effects. Here are the initial steps:
-
Confirm the Observation: Repeat the cytotoxicity assay to ensure the results are reproducible. Include positive and negative controls to validate the assay's performance.
-
Optimize Experimental Parameters: The observed cytotoxicity might be a result of suboptimal experimental conditions. Systematically evaluate the following:
-
Concentration Range: Determine a full dose-response curve to identify the precise concentration at which cytotoxicity begins. It's possible that the therapeutic window is narrower than initially anticipated.
-
Incubation Time: Reduce the exposure time of the cells to Lp-PLA2-X. Cytotoxicity may be time-dependent, and shorter incubation periods might be sufficient to observe the desired inhibitory effect without causing excessive cell death.[1]
-
-
Assess the Role of Serum: Components in the culture medium, particularly serum, can interact with your compound.
-
Serum Concentration: Vary the serum concentration in your culture medium. Serum proteins can bind to small molecules, affecting their free concentration and, consequently, their activity and toxicity.[2][3][4]
-
Serum-Free Conditions: If feasible for your cell line, perform the experiment in serum-free media to eliminate the variable of serum protein binding.
-
Q2: How can we determine the mechanism of cell death (apoptosis vs. necrosis) induced by high concentrations of Lp-PLA2-X?
A2: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step in characterizing the cytotoxic profile of your compound. This can be achieved using an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry.
-
Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5][6][7]
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
The combination of these two stains allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
A significant increase in the Annexin V-positive/PI-negative population suggests that Lp-PLA2-X is inducing apoptosis. A predominant PI-positive population would indicate necrosis.
Q3: If apoptosis is the primary mechanism of cytotoxicity, how can we investigate the downstream signaling pathways involved?
A3: A key mediator of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 is a critical executioner caspase.[8] Measuring its activity can confirm the involvement of the apoptotic pathway.
Caspase-3 Activity Assay: This assay typically uses a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or chromogenic molecule that can be quantified.[9][10][11] An increase in caspase-3 activity in cells treated with Lp-PLA2-X would provide strong evidence for apoptosis induction.
Below is a diagram illustrating the general apoptotic pathway leading to caspase-3 activation.
Caption: Hypothesized apoptotic signaling pathway induced by high concentrations of Lp-PLA2-X.
Q4: Could the observed cytotoxicity be due to off-target effects of Lp-PLA2-X? How can we investigate this?
A4: Yes, at high concentrations, small molecule inhibitors can bind to unintended targets, leading to off-target effects and cytotoxicity.[12][13][14][15][16] Since many inhibitors can have broad kinase inhibitory profiles, a good starting point is to screen Lp-PLA2-X against a panel of kinases.
Kinase Profiling: Commercially available kinase profiling services can assess the inhibitory activity of your compound against a large number of kinases. If Lp-PLA2-X is found to inhibit key survival kinases, this could explain the observed cytotoxicity.
Caption: Potential on-target and off-target effects of Lp-PLA2-X leading to cytotoxicity.
Q5: Are there any strategies to reduce the cytotoxicity of Lp-PLA2-X without compromising its on-target inhibitory activity?
A5: Yes, several strategies can be employed:
-
Co-treatment with a Protective Agent: If the cytotoxicity is mediated by a specific mechanism, such as oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the toxicity.[17][18][19][20][21]
-
Structural Modification of the Inhibitor: If medicinal chemistry resources are available, new analogs of Lp-PLA2-X can be synthesized to improve its selectivity and reduce off-target effects.
-
Use of a Lower, Sub-toxic Concentration in Combination with Another Agent: A synergistic effect might be achieved by combining a non-toxic concentration of Lp-PLA2-X with another compound that targets a parallel pathway.[22][23][24][25]
Frequently Asked Questions (FAQs)
Q: What is a typical concentration range to test for a new small molecule inhibitor like Lp-PLA2-X?
A: A good starting point is a wide range of concentrations, typically from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to capture the full dose-response relationship.[26]
Q: How long should I incubate my cells with Lp-PLA2-X?
A: Incubation times can vary depending on the cell type and the endpoint being measured. A common starting point is 24 to 72 hours for cytotoxicity assays.[1][27] However, for mechanistic studies, shorter time points may be necessary.
Q: Can the solvent used to dissolve Lp-PLA2-X cause cytotoxicity?
A: Yes, solvents like DMSO can be toxic to cells at high concentrations. It is crucial to include a vehicle control (cells treated with the same concentration of the solvent as the highest concentration of your compound) in all experiments to account for any solvent-induced toxicity.
Q: What are some common pitfalls to avoid in cytotoxicity assays?
A: Common pitfalls include:
-
Inappropriate assay selection.
-
Interference from serum components.
-
Variations in cell density.
-
Incorrect incubation times. [28]
-
Contamination of cell cultures.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with Lp-PLA2-X and appropriate controls.
-
Annexin V-FITC (or another fluorochrome conjugate).
-
Propidium Iodide (PI) solution.
-
1X Annexin-binding buffer.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Induce apoptosis in your cells by treating them with various concentrations of Lp-PLA2-X for the desired time. Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.[29]
-
Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube. Gently vortex.
-
Incubate the tubes for 15 minutes at room temperature in the dark.[6][29]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[6][29]
-
Analyze the samples on a flow cytometer as soon as possible.
Caspase-3 Colorimetric Assay
Objective: To measure the activity of caspase-3 in cell lysates.
Materials:
-
Cell lysates from treated and control cells.
-
Caspase-3 substrate (e.g., DEVD-pNA).
-
Assay buffer.
-
Microplate reader.
Protocol:
-
Prepare cell lysates from cells treated with Lp-PLA2-X and controls.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Add assay buffer to each well to a final volume of 50 µL.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[11]
-
Incubate the plate at 37°C for 1-2 hours.[11]
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Data Presentation
Table 1: Example of Dose-Response Cytotoxicity Data for Lp-PLA2-X
| Concentration of Lp-PLA2-X (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 75 ± 8.3 |
| 50 | 40 ± 7.5 |
| 100 | 15 ± 4.2 |
Table 2: Example of Apoptosis Analysis by Flow Cytometry
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 | 3 | 2 |
| Lp-PLA2-X (50 µM) | 50 | 35 | 15 |
| Positive Control | 20 | 60 | 20 |
Experimental Workflow Diagram
Caption: A systematic workflow for troubleshooting and mitigating the cytotoxicity of a novel inhibitor.
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. quora.com [quora.com]
- 4. Serum for Cell and Tissue Culture FAQs [sigmaaldrich.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
- 11. abcam.com [abcam.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-treatment with Celecoxib or NS398 Strongly Sensitizes Resistant Cancer Cells to Antimitotic Drugs Independent of P-gp Inhibition | Anticancer Research [ar.iiarjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. bosterbio.com [bosterbio.com]
Validation & Comparative
Validating the Specificity of Lp-PLA2-IN-2 for Lp-PLA2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel inhibitor, Lp-PLA2-IN-2, against the well-characterized compound, Darapladib, in the context of specific inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document outlines key performance data, detailed experimental protocols for validation, and visual representations of the relevant biological pathway and experimental workflow to aid researchers in their evaluation of Lp-PLA2 inhibitors.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] By hydrolyzing oxidized phospholipids on low-density lipoprotein (LDL) particles, Lp-PLA2 generates pro-inflammatory products like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[2] These products contribute to endothelial dysfunction, inflammation within the arterial wall, and the formation of unstable atherosclerotic plaques.[1] Consequently, selective inhibition of Lp-PLA2 is a promising therapeutic strategy for mitigating cardiovascular disease risk.[3][4]
Comparative Analysis of Lp-PLA2 Inhibitors
The specificity and potency of an inhibitor are critical parameters for its potential as a therapeutic agent. This section compares the in vitro inhibitory activity of this compound with Darapladib, a widely studied Lp-PLA2 inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound and Darapladib against Human Lp-PLA2
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Recombinant Human Lp-PLA2 | Not Specified | 120 nM | [5][6] |
| Human Lp-PLA2 | PED6 Assay | 62 nM | [5] | |
| Darapladib | Recombinant Human Lp-PLA2 | DNPG Assay | 0.25 nM | [7][8][9] |
| Human LDL-associated Lp-PLA2 | Lyso-PtdCho Production | 4 nM | [8] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Specificity Validation
Accurate and reproducible experimental design is paramount in validating the specificity of a novel inhibitor. The following protocols are standard methods used to assess the inhibitory activity and selectivity of compounds against Lp-PLA2.
In Vitro Lp-PLA2 Inhibition Assay (Thio-PAF Method)
This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF).
Materials:
-
Recombinant human Lp-PLA2
-
This compound and Darapladib (or other test compounds)
-
2-thio-PAF (substrate)
-
5,5'-dithiobis (2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 7.2)
-
EGTA
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 414 nm
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and EGTA.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells of a 96-well plate.
-
Add recombinant human Lp-PLA2 to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of 2-thio-PAF and DTNB.
-
The hydrolysis of 2-thio-PAF by Lp-PLA2 releases a free thiol group, which reacts with DTNB to produce a yellow-colored product.
-
Measure the change in absorbance at 414 nm over time using a plate reader.[10][11][12]
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Selectivity Profiling against Other Phospholipases
To ensure the inhibitor is specific to Lp-PLA2, it is essential to test its activity against other related enzymes, such as other secretory PLA2s (sPLA2s).
Materials:
-
A panel of purified human phospholipase enzymes (e.g., sPLA2-IIA, sPLA2-V, sPLA2-X)
-
Specific substrates for each phospholipase
-
This compound
-
Appropriate assay buffers for each enzyme
Procedure:
-
Perform enzymatic assays for each phospholipase in the panel in the presence of a high concentration of this compound (e.g., 1 µM).[13]
-
The assay conditions (substrate, buffer, cofactors) should be optimized for each individual enzyme.
-
Measure the enzymatic activity in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each enzyme. A lack of significant inhibition of other phospholipases indicates high selectivity for Lp-PLA2.[13]
Visualizing the Pathway and Experimental Workflow
Diagrams are provided below to illustrate the Lp-PLA2 signaling pathway and a typical experimental workflow for validating inhibitor specificity.
References
- 1. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 13. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lp-PLA2-IN-2 and Other Lipoprotein-Associated Phospholipase A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-2, with other notable inhibitors of this key enzyme implicated in cardiovascular disease. The following sections detail the performance of these compounds, supported by experimental data, and provide methodologies for the key assays cited.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that circulates in plasma primarily bound to low-density lipoprotein (LDL).[1] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These molecules contribute to vascular inflammation and the development of atherosclerotic plaques.[1] Given its role in atherosclerosis, Lp-PLA2 has been a significant target for therapeutic intervention. This guide focuses on a comparative study of this compound and other prominent inhibitors like darapladib, rilapladib, SB-435495, and GSK2647544.
Comparative Performance of Lp-PLA2 Inhibitors
The primary metric for comparing the potency of Lp-PLA2 inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the available IC50 data for this compound and its counterparts.
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| This compound | 120 | Recombinant human Lp-PLA2 | [2] |
| 62 | PED6 assay | [2] | |
| Darapladib | 0.25 | Recombinant human Lp-PLA2 | [3][4][5][6] |
| 5 | Whole human plasma | ||
| 4 | Human LDL oxidation assay (lyso-PC production) | [4] | |
| Rilapladib | 0.23 | Recombinant human Lp-PLA2 | [2][7][8][9] |
| SB-435495 | 0.06 | Recombinant Lp-PLA2 | [10] |
| GSK2647544 | 0.12 (µM) | Human liver microsomes (atorvastatin as substrate) | [11] |
| 2.9 (µM) | Human liver microsomes (midazolam and nifedipine as substrates) | [11] |
Note: The IC50 values can vary depending on the assay conditions, such as the enzyme source (recombinant vs. plasma-derived), substrate used, and the presence of other plasma components.
Pharmacokinetic Properties
A brief comparison of the pharmacokinetic parameters of this compound and darapladib in preclinical studies is presented below.
| Inhibitor | Species | Dose & Route | Key Pharmacokinetic Parameters | Reference |
| This compound | Rat | 1 mg/kg; i.v. | Cl: 67 mL/min/kg, Vss: 1.2 L/kg, t1/2: 0.34 hours | [2] |
| Darapladib | WHHL Rabbit | 30 mg/kg; p.o. | 95% inhibition of Lp-PLA2 in atherosclerotic plaque | [4] |
| Human (severe renal impairment) | 160 mg; p.o. (10 days) | AUC(0,24 h) and Cmax increased by 52% and 59% respectively, compared to healthy subjects. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and validation of findings.
Lp-PLA2 Activity Assay (Colorimetric Method)
This protocol is a generalized procedure based on commercially available kits and published methodologies.[13][14]
Principle:
The activity of Lp-PLA2 is determined by measuring the rate of hydrolysis of a synthetic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP) or 2-thio-PAF. The hydrolysis releases a chromogenic product (e.g., 4-nitrophenol or a thiol that reacts with DTNB) which can be quantified spectrophotometrically. The rate of color development is directly proportional to the Lp-PLA2 activity in the sample.
Materials:
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
96-well microplates
-
Recombinant human Lp-PLA2 or plasma/serum samples
-
Lp-PLA2 inhibitor compounds
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.2-8.5)
-
Substrate solution (e.g., 200 µmol/L 2-thio-PAF or MNP)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution (if using 2-thio-PAF)
-
EGTA solution (1 mmol/L)
Procedure:
-
Sample/Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
10 µL of plasma/serum sample or recombinant Lp-PLA2 solution.
-
10 µL of inhibitor solution (or assay buffer for control).
-
5 µL of 1 mmol/L EGTA.
-
10 µL of 2 mmol/L DTNB (if using 2-thio-PAF).
-
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme and for any free thiols in the sample to react with DTNB.
-
Reaction Initiation: Initiate the reaction by adding 200 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm (for MNP) or 414 nm (for 2-thio-PAF with DTNB) at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Lp-PLA2 in the inflammatory signaling cascade within the arterial wall and a typical workflow for evaluating Lp-PLA2 inhibitors.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Workflow for Lp-PLA2 inhibitor evaluation.
Conclusion
The data presented in this guide highlight the varying potencies and characteristics of different Lp-PLA2 inhibitors. While this compound demonstrates potent inhibition of Lp-PLA2, other compounds such as darapladib, rilapladib, and SB-435495 exhibit even lower IC50 values in certain assays. The clinical development of darapladib, despite its high potency, was ultimately unsuccessful in demonstrating a reduction in cardiovascular events in large phase III trials.[10] This underscores the complexity of translating in vitro potency to clinical efficacy and highlights the importance of considering factors such as pharmacokinetics, target engagement in vivo, and the multifactorial nature of cardiovascular disease. This comparative guide serves as a valuable resource for researchers in the field to inform the selection and development of next-generation Lp-PLA2 inhibitors.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Compound Darapladib - Chemdiv [chemdiv.com]
- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Rilapladib| CAS 412950-08-4 [dcchemicals.com]
- 9. Rilapladib - MedChem Express [bioscience.co.uk]
- 10. kyberlife.com [kyberlife.com]
- 11. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (GSK2647544) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and safety of darapladib in subjects with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sjkglobalkc.com [sjkglobalkc.com]
- 14. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Lp-PLA2 Inhibition in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition in various preclinical animal models. While specific data for a compound designated "Lp-PLA2-IN-2" is not publicly available, this document focuses on the extensively studied Lp-PLA2 inhibitor, darapladib , as a representative agent to illustrate the effects of Lp-PLA2 inhibition across different species. This information is crucial for understanding the therapeutic potential and translational challenges of targeting Lp-PLA2 in cardiovascular and inflammatory diseases.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a significant role in the inflammation associated with atherosclerosis.[1] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to the development and instability of atherosclerotic plaques.[1] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate vascular inflammation and reduce cardiovascular events.
Comparative Performance of Darapladib in Animal Models
The efficacy of Lp-PLA2 inhibition, primarily with darapladib, has been evaluated in several animal models, each with distinct physiological and metabolic characteristics. The choice of animal model is critical due to species-dependent variations in lipoprotein metabolism and the distribution of Lp-PLA2.[2][3] In humans, Lp-PLA2 is predominantly associated with LDL, whereas in mice and rats, it is mainly carried by high-density lipoprotein (HDL).[2] Pigs and rabbits exhibit a distribution that is more similar to humans, with Lp-PLA2 found on both LDL and HDL.[2]
Data Summary
The following tables summarize the key findings from studies of darapladib in different animal models.
Table 1: Efficacy of Darapladib on Lp-PLA2 Activity and Atherosclerosis
| Animal Model | Dosing Regimen | Duration | Reduction in Lp-PLA2 Activity | Effects on Atherosclerosis | Reference |
| Diabetic/Hypercholesterolemic Pigs | 10 mg/kg/day | 24 weeks | 89% in plasma | Reduced necrotic core area and medial destruction, leading to fewer unstable lesions. | [4][5] |
| ApoE-deficient Mice | 50 mg/kg/day (p.o.) | 6 weeks | >60% in plasma | Significantly decreased atherosclerotic plaque formation and reduced inflammation within plaques. | [6] |
| Angiotensin II-infused Mice | 50 mg/kg/day (gavage) | 3 days prior to and during Ang II infusion | Decreased plasma Lp-PLA2 activity | Ameliorated cardiac hypertrophy and dysfunction. | [7] |
| WHHL Rabbits | Not specified (intravenous) | Not specified | Significant inhibition of plasma Lp-PLA2 | No data on atherosclerosis in this specific study, but Lp-PLA2 deficiency in rabbits protects against diet-induced atherosclerosis. | [3][8] |
Table 2: Effects of Darapladib on Inflammatory Markers
| Animal Model | Key Inflammatory Markers Assessed | Observed Effects | Reference |
| Diabetic/Hypercholesterolemic Pigs | Coronary gene expression (macrophage and T-cell function) | Substantial reduction in the expression of 24 genes associated with macrophage and T-cell function. | [4] |
| ApoE-deficient Mice | Plaque inflammation | Reduced inflammation within atherosclerotic plaques. | [6] |
| Angiotensin II-infused Mice | Cardiac inflammation and fibrosis | Prevented Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols from the cited studies.
Study in Diabetic/Hypercholesterolemic Pigs
-
Animal Model: Male pigs rendered diabetic and hypercholesterolemic.
-
Groups: Control group and a treatment group receiving darapladib.
-
Dosing: 10 mg/kg darapladib per day for 24 weeks.[4]
-
Key Measurements: Plasma Lp-PLA2 activity was measured. At the end of the study, coronary arteries were examined for gene expression related to inflammation and histology of atherosclerotic plaques was performed to assess lesion characteristics.[4]
Study in ApoE-deficient Mice
-
Animal Model: Apolipoprotein E (ApoE)-deficient mice, which are prone to developing atherosclerosis.
-
Diet: Fed an atherogenic high-fat diet for 17 weeks.
-
Groups: Vehicle control group and a group administered darapladib.
-
Dosing: 50 mg/kg/day of darapladib administered orally for 6 weeks.[6]
-
Key Measurements: Serum Lp-PLA2 activity was measured. Aortic sections were stained to quantify atherosclerotic lesion area. Immunohistochemistry was used to assess markers of inflammation within the plaques.[6]
Study in Lp-PLA2 Knockout Rabbits
-
Animal Model: Lp-PLA2 knockout rabbits generated using the CRISPR/Cas9 system.
-
Diet: Fed a cholesterol-rich diet for up to 14 weeks.
-
Groups: Wild-type rabbits and homozygous Lp-PLA2 knockout rabbits.
-
Key Measurements: Plasma lipid levels were monitored. Aortic atherosclerosis was quantified. In vitro experiments were conducted to assess the cellular effects of Lp-PLA2 deficiency.[2][8]
Visualizing the Mechanism and Workflow
To further elucidate the context of Lp-PLA2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: A typical experimental workflow for evaluating an Lp-PLA2 inhibitor.
Conclusion
The available preclinical data, predominantly from studies on darapladib, demonstrates that Lp-PLA2 inhibition consistently reduces enzyme activity in plasma and tissues across various animal models. In models that are more translationally relevant to human atherosclerosis, such as diabetic/hypercholesterolemic pigs, Lp-PLA2 inhibition has been shown to reduce the formation of unstable atherosclerotic plaques and decrease vascular inflammation. Similar anti-atherosclerotic and anti-inflammatory effects are observed in mouse models. The choice of animal model is paramount for the evaluation of Lp-PLA2 inhibitors, with careful consideration of the species-specific differences in lipoprotein metabolism. Future research should aim to directly compare the efficacy of novel Lp-PLA2 inhibitors against established compounds like darapladib in these well-characterized animal models to accurately assess their therapeutic potential.
References
- 1. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 5. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lp-PLA2 (Lipoprotein-Associated Phospholipase A2) Deficiency Lowers Cholesterol Levels and Protects Against Atherosclerosis in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Downstream Effects of Lp-PLA2 Inhibition on Key Inflammatory Biomarkers
A Comparative Guide for Researchers and Drug Development Professionals
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a critical player in the inflammatory cascade, particularly within the vasculature. Its inhibition presents a promising therapeutic strategy for mitigating inflammation-driven pathologies. This guide provides a comparative analysis of the downstream effects of Lp-PLA2 inhibition on crucial inflammatory biomarkers, namely high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). While specific quantitative data for the investigational inhibitor Lp-PLA2-IN-2 is not publicly available, this guide will utilize data from the well-characterized Lp-PLA2 inhibitor, darapladib, as a comparator to illustrate the expected downstream effects.
The Lp-PLA2 Inflammatory Signaling Pathway
Lp-PLA2, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids within these particles, leading to the production of pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products, in turn, trigger a cascade of inflammatory responses, including the upregulation of key cytokines.
Caption: Lp-PLA2 signaling cascade and the point of inhibition.
Comparative Efficacy of Lp-PLA2 Inhibition on Inflammatory Biomarkers
The following table summarizes the observed effects of the Lp-PLA2 inhibitor darapladib on hs-CRP, IL-6, and TNF-α levels based on preclinical and clinical studies. This data serves as a benchmark for evaluating the potential efficacy of novel Lp-PLA2 inhibitors like this compound.
| Biomarker | Lp-PLA2 Inhibitor | Dosage/Model | Observed Effect | Reference |
| hs-CRP | Darapladib | 160 mg/day (Human) | 13.0% decrease (p=0.15) | [1] |
| Darapladib | ApoE-deficient mice | Significant reduction | [2] | |
| IL-6 | Darapladib | 160 mg/day (Human) | 12.3% decrease (p=0.028) | [1] |
| Darapladib | T2DM rat model | Significant decrease in renal expression | [3] | |
| Darapladib | ApoE-deficient mice | Significant reduction | [2] | |
| TNF-α | Darapladib | ApoE-deficient mice | Remarkable reduction in arterial expression | [2] |
| Lyso-PC (product of Lp-PLA2) | Human PBMC | Increased production | [4] |
Experimental Protocols
Accurate quantification of inflammatory biomarkers is paramount in assessing the efficacy of Lp-PLA2 inhibitors. The following are detailed methodologies for the key enzyme-linked immunosorbent assays (ELISAs) used to measure hs-CRP, IL-6, and TNF-α.
High-Sensitivity C-Reactive Protein (hs-CRP) ELISA
This assay is a sandwich ELISA designed for the quantitative measurement of hs-CRP in serum or plasma.
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for human hs-CRP.
-
Sample and Standard Incubation: Standards, controls, and diluted patient samples are added to the wells. During a 60-minute incubation at room temperature, the hs-CRP antigen binds to the immobilized antibody.
-
Washing: The wells are washed three times with a wash buffer to remove any unbound substances.
-
Conjugate Addition: An enzyme-linked polyclonal antibody specific for human hs-CRP is added to the wells and incubated for another 60 minutes. This antibody binds to the captured hs-CRP, forming a "sandwich".
-
Second Washing: A second wash step is performed to remove any unbound enzyme-linked antibody.
-
Substrate Reaction: A substrate solution is added to the wells, which is acted upon by the enzyme to produce a color change.
-
Stopping the Reaction: A stop solution is added to terminate the reaction, resulting in a color change that is stable for measurement.
-
Data Acquisition: The optical density of each well is measured using a microplate reader at a wavelength of 450 nm. The concentration of hs-CRP in the samples is determined by comparing their absorbance to a standard curve.
Interleukin-6 (IL-6) ELISA
This assay is a sandwich ELISA for the quantitative detection of IL-6 in serum, plasma, or cell culture supernatants.
-
Plate Coating: A 96-well microplate is coated with a capture antibody, a monoclonal antibody specific for human IL-6, and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells and incubated for 2 hours at room temperature, allowing any IL-6 present to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for human IL-6, is added and incubated for 1 hour.
-
Streptavidin-HRP Incubation: After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition: The plate is washed again, and a TMB substrate solution is added, initiating a colorimetric reaction.
-
Reaction Termination and Measurement: A stop solution is added, and the absorbance is measured at 450 nm. The concentration of IL-6 is calculated from the standard curve.
Tumor Necrosis Factor-alpha (TNF-α) ELISA
This is a quantitative sandwich ELISA for measuring TNF-α in serum, plasma, and cell culture supernatants.
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody against human TNF-α.
-
Sample Incubation: Standards and samples are pipetted into the wells and incubated for 2 hours at room temperature.
-
Washing: The wells are washed four times.
-
Biotinylated Antibody Incubation: A biotin-conjugated anti-human TNF-α antibody is added and incubated for 1 hour.
-
Streptavidin-HRP Incubation: Following another wash, Streptavidin-HRP is added and incubated for 1 hour.
-
Substrate Reaction: After a final wash, a TMB substrate solution is added, and the plate is incubated for 10-20 minutes in the dark.
-
Stopping the Reaction: A stop solution is added to each well.
-
Data Analysis: The optical density is read at 450 nm, and the TNF-α concentration is determined from the standard curve.
References
- 1. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 Selective Inhibitor (Darapladib) Effect In Lowering The Expression Level Of IL-1B And IL-6 In The Renal At Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of lipoprotein-associated phospholipase A2 in leukocyte activation and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lp-PLA2 Inhibitors and Other Anti-Atherosclerotic Agents
For Researchers, Scientists, and Drug Development Professionals
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular events worldwide. The management of atherosclerosis has evolved from a primary focus on lipid-lowering to a multi-faceted approach targeting inflammation and plaque stability. This guide provides a head-to-head comparison of a key emerging therapeutic class, Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with established anti-atherosclerotic agents such as statins and PCSK9 inhibitors. This comparison is supported by experimental data to aid in the evaluation of their respective mechanisms and therapeutic potential.
Executive Summary
This guide provides a comparative analysis of Lp-PLA2 inhibitors (represented by darapladib), statins, and PCSK9 inhibitors in the context of atherosclerosis management. The core of this comparison lies in their distinct mechanisms of action and their differential effects on key biomarkers and plaque characteristics. While statins and PCSK9 inhibitors primarily exert their effects through lipid modification, Lp-PLA2 inhibitors directly target a key enzymatic driver of vascular inflammation.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative effects of Lp-PLA2 inhibitors, statins, and PCSK9 inhibitors on various parameters associated with atherosclerosis.
| Parameter | Lp-PLA2 Inhibitors (Darapladib) | Statins (Pravastatin) | PCSK9 Inhibitors |
| Lp-PLA2 Activity Reduction | ~59-66%[1][2] | ~22.1% (modest reduction)[3] | Variable, not a primary target |
| LDL-C Reduction | No significant change[2] | Significant reduction | ~50-60% reduction[4] |
| hs-CRP Reduction | ~13-15% (nonsignificant to modest)[1][2] | Significant reduction | No significant change[5] |
| IL-6 Reduction | ~12.3%[2] | Significant reduction[6] | No significant change |
| Necrotic Core Volume | Halts progression, significant reduction vs. placebo[1][7] | Slows progression | Data emerging |
| Plaque Volume | No significant change[1] | Slows progression | Regression observed |
Table 1: Comparative Efficacy of Anti-Atherosclerotic Agents
Mechanism of Action and Signaling Pathways
The anti-atherosclerotic agents discussed herein operate through distinct signaling pathways to mitigate the progression of atherosclerosis.
Lp-PLA2 Inhibition
Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[8] These products promote inflammation, apoptosis, and the formation of a necrotic core within atherosclerotic plaques, contributing to plaque instability.[9] Lp-PLA2 inhibitors, such as darapladib, directly bind to and inhibit the enzymatic activity of Lp-PLA2, thereby reducing the production of these noxious compounds. This targeted anti-inflammatory action is thought to stabilize plaques without significantly altering lipid profiles.
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of darapladib.
Statin Therapy
Statins are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. By reducing intracellular cholesterol levels, statins upregulate the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL-C from the circulation. Beyond their lipid-lowering effects, statins also exhibit pleiotropic anti-inflammatory properties, including the reduction of C-reactive protein (CRP).[10]
Caption: Mechanism of action of statins in lowering LDL-C.
PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for degradation. By inhibiting PCSK9, either through monoclonal antibodies or siRNA, the recycling of the LDL receptor to the cell surface is enhanced, leading to a dramatic reduction in circulating LDL-C levels.[4]
Caption: Mechanism of action of PCSK9 inhibitors in lowering LDL-C.
Experimental Protocols
Measurement of Lp-PLA2 Activity
Lp-PLA2 activity is commonly measured using a colorimetric assay. The principle involves the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2. This reaction produces a colored product, 4-nitrophenol, the rate of formation of which is monitored spectrophotometrically at 405 nm.[11]
Protocol Outline:
-
Sample Preparation: Serum or plasma samples are collected from subjects.
-
Reagent Preparation: A reaction buffer containing the substrate is prepared.
-
Assay: The sample is mixed with the reaction buffer in a microplate well.
-
Measurement: The change in absorbance at 405 nm is measured over time using a microplate reader.
-
Calculation: The Lp-PLA2 activity is calculated from the rate of change in absorbance and expressed in units of nmol/min/mL.
Caption: Workflow for measuring Lp-PLA2 activity.
Intravascular Ultrasound (IVUS) for Atherosclerosis Assessment
Intravascular ultrasound is an invasive imaging modality that provides real-time, cross-sectional images of the coronary arteries. It is used to quantify plaque burden, assess plaque composition, and measure the dimensions of the vessel lumen and wall.
Protocol Outline:
-
Catheterization: A catheter with an ultrasound transducer at its tip is advanced into the coronary artery of interest under fluoroscopic guidance.
-
Image Acquisition: The transducer is pulled back through the artery at a constant speed, acquiring a series of cross-sectional images.
-
Image Analysis: The acquired images are analyzed to measure:
-
Plaque Area: The area between the external elastic membrane and the lumen.
-
Plaque Volume: Calculated by integrating the plaque area over the length of the imaged segment.
-
Percent Atheroma Volume (PAV): (Plaque Volume / Vessel Volume) x 100.
-
Plaque Composition: Using techniques like Virtual Histology IVUS (VH-IVUS), plaque components can be characterized as fibrous, fibro-fatty, necrotic core, and dense calcium.[12]
-
Caption: Workflow for Intravascular Ultrasound (IVUS) assessment.
Discussion and Future Directions
The comparative data highlight the distinct and potentially complementary roles of Lp-PLA2 inhibitors, statins, and PCSK9 inhibitors in managing atherosclerosis.
-
Lp-PLA2 inhibitors offer a targeted anti-inflammatory approach, primarily impacting plaque composition by halting the expansion of the necrotic core.[1][7] This makes them a promising therapy for plaque stabilization and the prevention of acute coronary syndromes, particularly in patients with high inflammatory burden despite optimal lipid-lowering therapy.
-
Statins remain the cornerstone of anti-atherosclerotic therapy due to their robust LDL-C lowering effects and proven cardiovascular outcome benefits. Their modest impact on Lp-PLA2 activity suggests an additional, though less direct, anti-inflammatory mechanism.[3]
-
PCSK9 inhibitors provide the most potent LDL-C reduction, leading to plaque regression.[13] Their role in directly modulating vascular inflammation is less clear, with studies showing no significant effect on hs-CRP.[5]
Future research should focus on head-to-head clinical trials directly comparing these agents and evaluating their efficacy in combination therapies. Identifying patient subgroups that would benefit most from a targeted anti-inflammatory approach with Lp-PLA2 inhibitors is a key area for investigation. Furthermore, the development of novel anti-atherosclerotic agents targeting other inflammatory pathways will continue to refine our therapeutic armamentarium against this complex disease.
Note on Lp-PLA2-IN-2: The specific compound "this compound" was not identified in the current literature search. Therefore, this guide utilizes data from studies on darapladib, a well-characterized and clinically tested Lp-PLA2 inhibitor, as a representative of this drug class.
References
- 1. ahajournals.org [ahajournals.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The effect of statin therapy on lipoprotein associated phospholipase A2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcbsm.com [bcbsm.com]
- 5. PCSK9 inhibition and inflammation: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: a systematic review and meta-analysis [spiral.imperial.ac.uk]
- 7. ahajournals.org [ahajournals.org]
- 8. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Effect of Statins on the Inflammatory Markers in Patients with Coronary Artery Disease - Journal of Laboratory Physicians [jlabphy.org]
- 11. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 13. Effects of PCSK9 Targeting: Alleviating Oxidation, Inflammation, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Lp-PLA2 Inhibition in Mitigating Atherosclerotic Necrotic Core Expansion: A Comparative Analysis
A pivotal area of cardiovascular research focuses on the stabilization of atherosclerotic plaques to prevent major adverse cardiac events. A key feature of vulnerable plaques is the presence of a large necrotic core. Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a significant therapeutic target due to its role in promoting inflammation and necrotic core development within these plaques. This guide provides a comparative analysis of therapeutic agents targeting Lp-PLA2, with a primary focus on the well-studied inhibitor darapladib, to validate its role in reducing necrotic core expansion.
The Critical Role of Lp-PLA2 in Atherosclerosis
Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the bloodstream.[1] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[2][3] These molecules contribute to multiple stages of atherogenesis, including endothelial dysfunction, monocyte recruitment, and the formation of foam cells, which are lipid-laden macrophages that undergo apoptosis and contribute to the necrotic core.[4][5] Elevated levels of Lp-PLA2 are strongly correlated with an increased risk of cardiovascular events and are found in high concentrations within the necrotic core of vulnerable and ruptured atherosclerotic plaques.[3][6][7][8]
Comparative Efficacy of Lp-PLA2 Inhibitors and Modulators
The primary therapeutic strategy to counteract the detrimental effects of Lp-PLA2 is direct inhibition. Darapladib is a selective, reversible, and orally active inhibitor of Lp-PLA2.[6][9] In addition to direct inhibitors, other lipid-lowering therapies have been shown to reduce Lp-PLA2 levels.[7][10]
| Therapeutic Agent | Mechanism of Action | Effect on Lp-PLA2 Activity/Mass | Impact on Necrotic Core | Key Clinical Trial/Study |
| Darapladib | Direct, selective inhibitor of Lp-PLA2 enzyme.[6] | Significant reduction in plasma activity (up to 89% in preclinical models, ~59-66% in clinical trials).[2] | Demonstrated reduction in necrotic core progression in a phase II trial (IBIS-2).[4][6] | IBIS-2, STABILITY, SOLID-TIMI 52 |
| Statins | Inhibit HMG-CoA reductase, lowering cholesterol synthesis. | Significantly lower Lp-PLA2 levels.[7][10] | Reduce overall plaque burden and inflammation, indirectly affecting necrotic core. | Multiple large-scale cardiovascular outcome trials. |
| Fibrates | Agonists of PPARα, primarily lowering triglycerides. | May lower Lp-PLA2 levels, though less established than statins.[7] | Effects on necrotic core are not as directly studied as with Lp-PLA2 inhibitors. | FIELD, ACCORD |
| Niacin | Multiple effects, including reducing VLDL and LDL production. | May lower Lp-PLA2 levels, but evidence is not as robust.[7] | Limited direct evidence on necrotic core reduction. | AIM-HIGH, HPS2-THRIVE |
Experimental Protocols for Assessing Necrotic Core Expansion
The validation of therapeutic agents that target necrotic core expansion relies on precise and reproducible measurement techniques. The following are key experimental protocols employed in preclinical and clinical research:
1. Intravascular Ultrasound (IVUS) with Virtual Histology (VH-IVUS):
-
Principle: IVUS is a catheter-based imaging modality that provides real-time, cross-sectional images of coronary arteries. VH-IVUS is an advanced analysis of the radiofrequency backscatter from the IVUS signal to characterize plaque composition into four main components: fibrous, fibro-fatty, dense calcium, and necrotic core.
-
Procedure:
-
Following coronary angiography, an IVUS catheter is advanced distal to the lesion of interest.
-
An automated pullback of the catheter is performed at a constant speed (e.g., 0.5 mm/s) to acquire a series of images along the length of the vessel segment.
-
The acquired radiofrequency data is processed by specialized software to generate a color-coded map of the plaque composition for each cross-section.
-
The absolute and percentage area and volume of the necrotic core are quantified for the entire lesion.[11][12]
-
-
Application: This technique was pivotal in the IBIS-2 trial to demonstrate that darapladib treatment halted the progression of the necrotic core compared to placebo.[2]
2. Histological Analysis of Atherosclerotic Plaques:
-
Principle: Microscopic examination of tissue sections from atherosclerotic plaques provides detailed information on cellular composition and structural features, including the size and characteristics of the necrotic core.
-
Procedure (for animal models):
-
Animals are euthanized, and the arterial segments of interest (e.g., aortic root, coronary arteries) are perfusion-fixed with a fixative like 4% paraformaldehyde.[13]
-
The arteries are excised, processed, and embedded in paraffin or a cryo-embedding medium.
-
Serial cross-sections of the vessel are cut and mounted on microscope slides.
-
Sections are stained with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize cellular structures and identify the acellular necrotic core.[13][14]
-
Immunohistochemical staining for specific markers (e.g., MAC2 for macrophages) can further characterize the cellular components of the plaque.[13]
-
Digital images of the stained sections are captured, and image analysis software (e.g., ImageJ) is used to quantify the area of the necrotic core relative to the total plaque area.[13][14][15]
-
-
Application: Histological analysis is the gold standard in preclinical animal studies to definitively measure the impact of a therapeutic agent on plaque morphology, including necrotic core size.
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling pathway and therapeutic intervention.
Experimental Workflow for Validating an Lp-PLA2 Inhibitor
Caption: Preclinical and clinical workflows for inhibitor validation.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Therapeutic Options to Reduce Lp-PLA2 Levels and the Potential Impact on Vascular Risk Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new method to measure necrotic core and calcium content in coronary plaques using intravascular ultrasound radiofrequency-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new method to measure necrotic core and calcium content in coronary plaques using intravascular ultrasound radiofrequency-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis and Characterization of Atherosclerotic Lesions in the Murine Aortic Sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Lp-PLA2-IN-2: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-2, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C19H23FN2O4S | DC Chemicals, PubChem[1][2][3] |
| Molecular Weight | 394.46 g/mol | DC Chemicals, PubChem[1][2][3] |
| Appearance | Powder | TargetMol[4] |
| IC50 (recombinant human Lp-PLA2) | 120 nM | DC Chemicals, MedchemExpress[5][6] |
| IC50 (human Lp-PLA2, PED6 assay) | 62 nM | TargetMol, MedchemExpress[4][6] |
| Computed XLogP3 | 1.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. [1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." [1] The following steps provide a more detailed operational workflow for laboratory personnel.
-
Segregation of Waste:
-
All solid waste contaminated with this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, vials), and absorbent materials from spill clean-ups, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management guidelines.
-
-
Container Labeling:
-
The hazardous waste container must be labeled in accordance with local and national regulations. The label should clearly state "Hazardous Waste" and include the full chemical name "this compound" and its CAS number "2071636-15-0". The hazard pictograms for "Harmful" and "Hazardous to the aquatic environment" should also be present.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by a certified hazardous waste disposal service.
-
-
Accidental Release Measures:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
For liquid spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated materials and place them in the designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the full waste container.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
- 1. This compound|2071636-15-0|MSDS [dcchemicals.com]
- 2. NB-64-03208-50mg | this compound [2071636-15-0] Clinisciences [clinisciences.com]
- 3. This compound | C19H23FN2O4S | CID 122707120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. This compound | Lp-PLA2 Inhibitor | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
